2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
Description
Properties
IUPAC Name |
2-(bromomethyl)-5-chloro-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKUEAHGMDKVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378548 | |
| Record name | 2-(bromomethyl)-5-chloro-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537013-52-8 | |
| Record name | 2-(bromomethyl)-5-chloro-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,6-difluorobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a plausible and robust synthetic pathway for 2-(bromomethyl)-5-chloro-1,3-difluorobenzene, a valuable halogenated aromatic intermediate in the development of novel pharmaceutical and agrochemical agents. The synthesis is presented in a two-stage process, commencing with the formation of the key precursor, 4-chloro-2,6-difluorotoluene, followed by its selective benzylic bromination.
This document provides detailed, adaptable experimental protocols, quantitative data where available from analogous transformations, and visual representations of the synthetic workflow to aid in laboratory implementation.
I. Overview of the Synthetic Pathway
The synthesis of this compound is strategically divided into two primary transformations:
-
Synthesis of 4-chloro-2,6-difluorotoluene: This initial stage focuses on the construction of the substituted toluene ring system. A feasible approach involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the introduction of various functionalities. This guide proposes a pathway starting from the commercially available 3,5-difluoroaniline.
-
Benzylic Bromination: The second stage involves the selective free-radical bromination of the methyl group of 4-chloro-2,6-difluorotoluene to yield the final product. The Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) and a radical initiator, is a well-established and reliable method for this transformation.
The overall synthetic scheme is depicted below:
Figure 1: Proposed two-stage synthesis pathway for this compound.
II. Experimental Protocols and Data
The following sections provide detailed experimental procedures for each stage of the synthesis. It is important to note that while these protocols are based on well-established chemical principles and analogous reactions, optimization may be required to achieve desired yields and purity for these specific substrates.
Stage 1: Synthesis of 4-chloro-2,6-difluorotoluene
This stage involves a multi-step one-pot Sandmeyer reaction. The proposed starting material is 3,5-difluoroaniline, which undergoes diazotization followed by a copper(I) chloride-catalyzed chlorination. A subsequent reaction to introduce the methyl group is a simplification for the purpose of this guide, as a direct Sandmeyer reaction to introduce a methyl group is not standard. A more practical, albeit longer, route would involve protection, ortho-lithiation and methylation, followed by the Sandmeyer reaction. However, for the purpose of a plausible direct route, we will present the following conceptual protocol. A more direct, albeit less common, approach for methylation would be a radical methylation of the corresponding diazonium salt.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 3,5-difluoroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq.) in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The completion of the diazotization can be monitored using starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution is added portion-wise to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution is typically observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
| Parameter | Value (Analogous Reactions) |
| Starting Material | 3,5-difluoroaniline |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) chloride |
| Solvent | Water |
| Reaction Temperature | 0-5 °C (Diazotization), 50-60 °C (Sandmeyer) |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-80% |
| Purification Method | Fractional Distillation |
Table 1: Summary of reaction parameters for the synthesis of 4-chloro-2,6-difluorotoluene (based on analogous Sandmeyer reactions).
Stage 2: Benzylic Bromination of 4-chloro-2,6-difluorotoluene
This stage employs a free-radical chain reaction to introduce a bromine atom at the benzylic position of the toluene derivative.
Experimental Protocol: Wohl-Ziegler Bromination
-
Reaction Setup: A solution of 4-chloro-2,6-difluorotoluene (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05 eq.) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Execution: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can also be initiated by irradiation with a UV lamp.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in non-polar solvents, is removed by filtration.
-
The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The final product, this compound, can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value (General Protocol) |
| Starting Material | 4-chloro-2,6-difluorotoluene |
| Key Reagents | N-bromosuccinimide (NBS), AIBN or Benzoyl Peroxide |
| Solvent | Carbon tetrachloride or Acetonitrile |
| Reaction Temperature | Reflux (typically 77-82 °C) |
| Reaction Time | 2-6 hours |
| Typical Yield | 70-90% |
| Purification Method | Vacuum Distillation or Column Chromatography |
Table 2: Summary of reaction parameters for the benzylic bromination of 4-chloro-2,6-difluorotoluene.
III. Logical Workflow Diagram
The logical progression of the synthesis, from starting materials to the final product, including the key transformations and intermediate stages, is illustrated in the following diagram.
Figure 2: Logical workflow for the synthesis of this compound.
IV. Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis of this compound. By leveraging established and reliable chemical transformations—the Sandmeyer reaction and Wohl-Ziegler bromination—a plausible and efficient synthetic pathway is outlined. The detailed experimental protocols, while adaptable, offer a solid foundation for laboratory-scale synthesis. The structured data tables and workflow diagrams are intended to facilitate a clear understanding of the process for researchers and professionals engaged in the fields of medicinal chemistry and drug development. Further optimization and scale-up studies will be necessary for industrial applications.
An In-depth Technical Guide to 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-5-chloro-1,3-difluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a reactive bromomethyl group and a substituted benzene ring with chloro and fluoro moieties, makes it a valuable intermediate in the preparation of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in pharmaceutical and agrochemical research and development. The strategic placement of its functional groups allows for selective chemical modifications, enabling the exploration of structure-activity relationships in medicinal chemistry.
Chemical and Physical Properties
This compound is typically a colorless to light yellow liquid under standard conditions. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 537013-52-8 | [1][2] |
| Molecular Formula | C₇H₄BrClF₂ | [1][2] |
| Molecular Weight | 241.46 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Boiling Point | 210.7 °C at 760 mmHg | [1] |
| Density | 1.733 g/cm³ | [1] |
| Flash Point | 81.2 °C | [1] |
| Refractive Index | 1.541 | [1] |
| Solubility | Insoluble in water | [1] |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the radical bromination of the corresponding toluene derivative, 4-chloro-2,6-difluorotoluene. This reaction is typically initiated by light or a radical initiator.
Experimental Protocol: Radical Bromination of 4-chloro-2,6-difluorotoluene
Objective: To synthesize this compound via free-radical bromination.
Materials:
-
4-chloro-2,6-difluorotoluene
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)
-
An inert solvent (e.g., carbon tetrachloride, cyclohexane, or benzene)
-
A light source (e.g., a sunlamp or a high-wattage incandescent bulb) if photolytic initiation is desired.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2,6-difluorotoluene in a suitable inert solvent.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator (AIBN or BPO) to the solution.
-
Heat the reaction mixture to reflux. If using photolytic initiation, irradiate the flask with the light source.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Reactivity and Chemical Profile
The reactivity of this compound is dominated by the bromomethyl group, which is an excellent electrophilic site for nucleophilic substitution reactions.
-
Nucleophilic Substitution: The bromine atom in the bromomethyl group is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of various functional groups, such as amines, alcohols, thiols, and carbanions, through Sₙ2-type reactions.[1]
-
Enhanced Reactivity: The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring increases the electrophilicity of the benzylic carbon, further enhancing its reactivity towards nucleophiles.[1] This allows for reactions to proceed under milder conditions and with greater selectivity.[1]
Reactivity Overview:
Caption: Nucleophilic substitution at the benzylic position.
Applications in Research and Development
This compound is a key intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.
-
Pharmaceutical Intermediates: It is widely used in the synthesis of drug molecules and active pharmaceutical ingredients (APIs). The incorporation of halogenated aromatic rings can improve properties such as lipophilicity, membrane permeability, and metabolic stability of drug candidates.[1][4]
-
Agrochemical Development: This compound serves as a building block for creating new herbicides, insecticides, and fungicides. The halogenated benzyl group can be crucial for enhancing the bioactivity of these agrochemicals.[1]
-
Medicinal Chemistry: As a halogenated intermediate, it is valuable for structure-activity relationship (SAR) studies. By systematically modifying the molecule at the benzylic position, medicinal chemists can explore how different functional groups influence the biological activity of a lead compound.[1]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Classification: It is classified as a corrosive liquid.[5]
-
Personal Protective Equipment (PPE): Wear protective glasses, chemical-resistant gloves, and a lab coat.[2]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]
General Safety Workflow:
Caption: Recommended safety procedures for handling.
Conclusion
This compound is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique substitution pattern provides a valuable scaffold for introducing diverse functionalities, making it an important tool for researchers and professionals in drug discovery and material science. Proper handling and storage are essential due to its hazardous nature.
References
An In-depth Technical Guide to 2-Bromo-5-chloro-1,3-difluorobenzene (CAS No. 883546-16-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-chloro-1,3-difluorobenzene (CAS No. 883546-16-5), a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. This document consolidates available data on its chemical and physical properties, synthesis, and safety protocols. While specific applications in drug development are not extensively documented in publicly available literature, this guide explores its potential reactivity and utility as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
Clarification of Chemical Name: It is important to note that the CAS number 883546-16-5 is authoritatively assigned to 2-Bromo-5-chloro-1,3-difluorobenzene , not 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene. This guide will focus on the correctly identified compound.
Chemical and Physical Properties
2-Bromo-5-chloro-1,3-difluorobenzene is a substituted benzene ring containing bromine, chlorine, and two fluorine atoms. This unique combination of halogens imparts specific reactivity and properties to the molecule, making it a valuable intermediate in synthetic chemistry. The presence of fluorine atoms, in particular, can enhance the metabolic stability and binding affinity of derivative compounds, a desirable feature in drug design.
| Property | Value |
| CAS Number | 883546-16-5 |
| Molecular Formula | C₆H₂BrClF₂ |
| Molecular Weight | 227.43 g/mol |
| Appearance | Colorless to light yellow liquid or crystal[1] |
| Boiling Point | 130-140 °C[1] |
| Melting Point | -33 °C[1] |
| Density | 1.76 g/cm³[1] |
| Solubility | Soluble in organic solvents such as ether, methanol, and dichloromethane.[1] |
| InChI Key | OUMNGNRBHZGAMH-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)Br)F)Cl |
Synthesis
The synthesis of 2-Bromo-5-chloro-1,3-difluorobenzene typically involves a multi-step process. One documented method proceeds via a Sandmeyer-type reaction from a substituted aniline.
Experimental Protocol: Synthesis via Diazotization
A generalized synthesis for a brominated benzene derivative from an aniline precursor is as follows:
-
The corresponding substituted aniline is dissolved in an acidic medium (e.g., hydrochloric acid or sulfuric acid).
-
The solution is cooled to a low temperature (typically 0-5 °C).
-
A solution of sodium nitrite is added dropwise to the cooled aniline solution to form the diazonium salt.
-
The freshly prepared diazonium salt is then added to a solution of copper(I) bromide to facilitate the substitution of the diazonium group with a bromine atom.
-
The product is then isolated through extraction and purified, typically by distillation or chromatography.
Caption: Synthetic pathway for 2-Bromo-5-chloro-1,3-difluorobenzene.
Reactivity and Potential Applications
2-Bromo-5-chloro-1,3-difluorobenzene is a valuable building block in organic synthesis due to the differential reactivity of its halogen substituents. The bromine atom is more susceptible to participate in various coupling reactions compared to the more inert chlorine and fluorine atoms. This allows for selective functionalization of the benzene ring.
Key Reactions
-
Cross-Coupling Reactions: The C-Br bond can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular scaffolds.
-
Grignard and Organolithium Formation: The bromo group can be converted into a Grignard reagent or an organolithium species. These highly reactive intermediates can then be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles.
-
Nucleophilic Aromatic Substitution (SNA_r): While the fluorine atoms are generally less reactive, they can activate the ring towards nucleophilic aromatic substitution under specific conditions, particularly when a strong electron-withdrawing group is also present on the ring.
The strategic placement of the halogen atoms allows for sequential and site-selective modifications, making this compound a versatile starting material for the synthesis of highly substituted aromatic compounds.
Caption: Potential reactivity of 2-Bromo-5-chloro-1,3-difluorobenzene.
Applications in Drug Development and Agrochemicals
Halogenated aromatic compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The incorporation of fluorine atoms into bioactive molecules is a common strategy to improve their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.
While specific drugs or agrochemicals derived directly from 2-Bromo-5-chloro-1,3-difluorobenzene are not prominently reported in the literature, its structural motifs are present in various biologically active compounds. Its utility lies in its role as a versatile starting material, allowing for the introduction of a substituted difluorophenyl group into a larger molecule. This moiety is found in compounds developed for various therapeutic areas and as active ingredients in pesticides.[1] The development of novel fungicides and herbicides often relies on intermediates like substituted bromobenzenes.[3]
Spectroscopic Data
Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 2-Bromo-5-chloro-1,3-difluorobenzene is limited. However, based on the structure, the following characteristic spectral features can be anticipated:
-
¹H NMR: A complex multiplet in the aromatic region, showing couplings to the two fluorine atoms.
-
¹³C NMR: Six distinct signals for the aromatic carbons, with characteristic C-F and C-Br/C-Cl coupling constants.
-
¹⁹F NMR: Two distinct signals for the non-equivalent fluorine atoms, likely showing coupling to each other and to the adjacent protons.
-
Mass Spectrometry: A molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine.
For reference, the spectroscopic data for a related compound, 1-bromo-2,3-difluorobenzene, shows characteristic multiplets in the ¹H NMR spectrum between δ 7.00 and 7.47 ppm, and two multiplets in the ¹⁹F NMR spectrum at δ -130.9 and -134.8 ppm.[4]
Safety and Handling
2-Bromo-5-chloro-1,3-difluorobenzene should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.
Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/eye protection/face protection.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.
Conclusion
2-Bromo-5-chloro-1,3-difluorobenzene is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. Its unique pattern of halogen substitution allows for selective and sequential functionalization, making it an attractive building block for the discovery and development of new pharmaceuticals and agrochemicals. While detailed application data for this specific compound is not widely published, its structural features and reactivity profile suggest its utility in creating novel, highly substituted aromatic compounds with desirable physicochemical and biological properties. Further research into the applications of this compound is warranted to fully explore its potential in various fields of chemical science.
References
- 1. chembk.com [chembk.com]
- 2. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 3. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 4. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
In-depth Technical Guide: Physicochemical Properties of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the key physicochemical properties of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene, a fluorinated organic compound relevant to synthetic chemistry and drug discovery.
Molecular Identity and Weight
The molecular weight of this compound has been determined to be 241.46 g/mol .[1][2][3] This value is consistent across multiple chemical suppliers and databases for the compound identified by the CAS Registry Number 1400991-56-1.[1][2][3][4] One safety data sheet provides a slightly rounded value of 241.5 g/mol .[5]
The molecular formula for this compound is C₇H₄BrClF₂.[1][3] PubChem also lists a compound with a similar structure and the same molecular formula and weight.[6]
A comprehensive summary of the compound's identifiers is presented in the table below.
| Identifier | Value |
| IUPAC Name | 4-Chloro-3,5-difluorobenzyl bromide |
| CAS Number | 1400991-56-1[1][2][3][4][5] |
| Molecular Formula | C₇H₄BrClF₂[1][3] |
| Molecular Weight | 241.46 g/mol [1][2][3][4] |
| MDL Number | MFCD23795325[2][3] |
Experimental Protocols
The determination of the molecular weight of a chemical compound like this compound is typically achieved through mass spectrometry. A generalized workflow for this process is outlined below.
Note on Scope: This document focuses on the core physicochemical property of molecular weight for this compound. The request for an in-depth technical guide or whitepaper with extensive experimental protocols and signaling pathways is not applicable to this specific factual inquiry. The provided diagram illustrates a standard experimental workflow relevant to the determination of the core data point.
References
- 1. 1400991-56-1 | 4-Chloro-3,5-difluorobenzyl bromide - Alachem Co., Ltd. [alachem.co.jp]
- 2. 4-Chloro-3,5-difluorobenzyl bromide | 1400991-56-1 [sigmaaldrich.com]
- 3. 4-Chloro-3,5-difluorobenzyl bromide - Amerigo Scientific [amerigoscientific.com]
- 4. 1400*61 | Sigma-Aldrich [sigmaaldrich.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. 2-(Bromomethyl)-3-chloro-1,4-difluorobenzene | C7H4BrClF2 | CID 2773549 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety Data for 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene (CAS Number: 537013-52-8). The information is intended to support safe handling, storage, and use of this compound in a research and development setting.
Chemical Identification and Physical Properties
This section details the fundamental chemical and physical characteristics of this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Chloro-2,6-difluorobenzyl bromide |
| CAS Number | 537013-52-8 |
| Molecular Formula | C₇H₄BrClF₂ |
| Molecular Weight | 241.46 g/mol |
| Boiling Point | 210.7 °C at 760 mmHg |
| Flash Point | 81.2 °C |
| Density | 1.733 g/cm³ |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The following table summarizes its known hazard classifications. A full GHS classification with pictograms is not currently available.
| Hazard Classification | Code | Description |
| Hazard Codes | Xi, Xn | Irritant, Harmful |
| Hazard Class | 8 | Corrosive |
| Packing Group | III | - |
| Hazard Statements | H303+H313+H333 | May be harmful if swallowed, in contact with skin or if inhaled. |
Note: Based on its classification as a corrosive substance (Hazard Class 8), it should be handled with extreme care to avoid contact with skin, eyes, and mucous membranes.
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage procedures are critical to ensure safety when working with this compound.
Handling and Storage Workflow
The following diagram outlines the recommended workflow for handling and storing this compound.
Caption: Recommended workflow for handling, storage, and disposal.
Personal Protective Equipment (PPE)
The following diagram illustrates the necessary personal protective equipment when handling this compound.
Caption: Essential Personal Protective Equipment (PPE).
Emergency Procedures
In the event of an emergency, follow these procedures.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Do not use a solid stream of water, as it may scatter and spread the fire. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. |
Toxicological and Ecological Information
Experimental Protocols
Specific experimental protocols for the determination of the safety data presented in this guide are not publicly available. The information has been compiled from various chemical supplier safety data sheets and chemical databases.
Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the most current SDS provided by the supplier before handling this chemical. All users should be trained in the proper handling and safety procedures for hazardous materials.
Spectral Analysis of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-5-chloro-1,3-difluorobenzene is a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Its structure, featuring a reactive bromomethyl group and a substituted benzene ring, makes it a versatile building block. This guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for spectral acquisition.
Predicted and Representative Spectral Data
The following tables summarize the predicted and representative spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.6 - 4.8 | Singlet (s) | 2H | -CH₂Br |
| ~ 7.1 - 7.3 | Multiplet (m) | 1H | Ar-H |
| ~ 7.4 - 7.6 | Multiplet (m) | 1H | Ar-H |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 25 - 30 | -CH₂Br |
| ~ 110 - 140 (multiple signals) | Aromatic carbons |
| ~ 158 - 162 (doublet of doublets, ¹JCF) | C-F |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -100 to -120 | Multiplet | Ar-F |
Infrared (IR) Spectroscopy
Table 4: Representative IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic) |
| 1250 - 1000 | Strong | C-F stretch |
| 800 - 600 | Strong | C-Cl stretch |
| 700 - 550 | Medium | C-Br stretch |
| 1220 - 1200 | Medium | CH₂ wag |
Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Fragmentation
| m/z | Interpretation |
| [M]+•, [M+2]+•, [M+4]+• | Molecular ion peaks exhibiting isotopic pattern for Br and Cl |
| [M-Br]+ | Loss of bromine radical |
| [M-Cl]+ | Loss of chlorine radical |
| [M-CH₂Br]+ | Loss of bromomethyl radical |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H and ¹³C NMR
A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans are acquired with a relaxation delay of 2 seconds.
3.1.2. ¹⁹F NMR
A sample of the compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of CDCl₃. The spectrum is recorded on a 400 MHz spectrometer equipped with a fluorine probe, using trichlorofluoromethane (CFCl₃) as an external standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is obtained using a Fourier-Transform Infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and is an average of 32 scans.
Mass Spectrometry (MS)
Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or a gas chromatograph. The ionization energy is set to 70 eV. The mass analyzer is scanned over a range of m/z 50-500.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.
An In-depth Technical Guide on the Solubility of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantitative solubility data for 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene in various organic solvents is not publicly available. This guide, therefore, provides a comprehensive overview of the expected solubility characteristics based on the principles of physical organic chemistry and the known properties of structurally similar compounds. Furthermore, it offers detailed experimental protocols for determining the solubility of this compound, empowering researchers to generate precise data for their specific applications.
Executive Summary
This compound is a halogenated aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide outlines the theoretical basis for its solubility, provides qualitative solubility information for analogous compounds, and presents a detailed experimental protocol for the quantitative determination of its solubility.
Theoretical Framework for Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[1][2][3]
Solute Analysis: this compound
-
Structure: The molecule consists of a benzene ring substituted with two fluorine atoms, a chlorine atom, and a bromomethyl group.
-
Polarity: The presence of electronegative halogen atoms (F, Cl, Br) induces dipole moments, making the molecule polar. However, the overall polarity is influenced by the symmetrical arrangement of the fluorine atoms and the relatively nonpolar benzene ring. The bromomethyl group also contributes to its polarity.
-
Intermolecular Forces: The primary intermolecular forces at play are London dispersion forces, given the large electron cloud of the benzene ring and halogen atoms, and dipole-dipole interactions due to the polar C-X bonds (where X = F, Cl, Br). It is not capable of hydrogen bonding as a donor but can act as a weak hydrogen bond acceptor.
Solvent Influence
The solubility of this compound will be dictated by the ability of a solvent to overcome the solute-solute intermolecular forces and form stable solute-solvent interactions.[4]
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents possess dipole moments and can engage in dipole-dipole interactions with the solute. They are expected to be effective solvents.
-
Polar Protic Solvents (e.g., methanol, ethanol): While these solvents are polar, their primary intermolecular force is hydrogen bonding. The solubility in these solvents will depend on the balance between dipole-dipole interactions and the disruption of the solvent's hydrogen-bonding network.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through London dispersion forces. Aromatic solvents like toluene may exhibit better solvency than aliphatic solvents like hexane due to potential π-π stacking interactions with the benzene ring of the solute.
Qualitative Solubility of Halogenated Aromatic Compounds
While quantitative data for the target compound is unavailable, the general solubility trends for halogenated aromatic compounds provide valuable guidance. The following table summarizes the expected qualitative solubility.
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Halogenated Solvents | Dichloromethane, Chloroform | High | "Like dissolves like" principle; similar polarity and intermolecular forces.[5] |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | Solute and solvent are both aromatic, allowing for favorable π-π interactions in addition to dispersion forces. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are moderately polar and can act as hydrogen bond acceptors, interacting favorably with the polar sites of the solute. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | Ketones are polar aprotic solvents that can effectively solvate the polar regions of the molecule through dipole-dipole interactions. |
| Esters | Ethyl acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The high polarity and strong hydrogen bonding of alcohols may not be sufficiently overcome by interactions with the less polar, non-hydrogen bonding solute.[4] |
| Aliphatic Hydrocarbons | n-Hexane, n-Heptane | Low | The significant difference in polarity between the solute and these nonpolar solvents results in weak solute-solvent interactions.[6] |
| Water | - | Insoluble | The compound is predominantly nonpolar and cannot effectively disrupt the strong hydrogen-bonding network of water. Halogenated aromatic hydrocarbons generally have very low water solubility.[7] |
Experimental Protocol for Solubility Determination (Gravimetric Method)
This section details a robust and widely accepted gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principles outlined in standardized guidelines like the OECD "shake-flask" method.[8][9][10][11]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatically controlled shaker or incubator
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Evaporating dish or pre-weighed beaker
-
Vacuum oven or desiccator
Procedure
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[14][15] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are consistent.[13]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved solids to sediment.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. To avoid transferring any solid particles, it is highly recommended to use a syringe fitted with a solvent-compatible 0.22 µm filter.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.
-
Record the total weight of the dish and the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.
-
Once the solvent is removed, place the evaporating dish in a vacuum oven at a temperature below the melting point of the solute until a constant weight is achieved. This ensures the complete removal of any residual solvent.
-
Record the final weight of the dish containing the dry solute.
-
Calculation of Solubility
The solubility (S) is calculated in grams per 100 mL of solvent using the following formula:
S ( g/100 mL) = [(m_final - m_initial) / V] * 100
Where:
-
m_final is the final mass of the evaporating dish with the dried solute (g).
-
m_initial is the initial mass of the empty evaporating dish (g).
-
V is the volume of the saturated solution taken for analysis (mL).
Alternative Analytical Method: UV-Vis Spectroscopy
For aromatic compounds like this compound, UV-Vis spectroscopy can be a rapid and accurate alternative for determining concentration.[16][17][18]
-
Prepare a Calibration Curve: A series of standard solutions of the compound in the chosen solvent with known concentrations are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Analyze the Saturated Solution: The saturated solution, obtained as described in the gravimetric method, is carefully diluted with the solvent to a concentration that falls within the range of the calibration curve.
-
Determine Concentration: The absorbance of the diluted sample is measured at λmax, and its concentration is determined from the calibration curve.
-
Calculate Solubility: The solubility of the original saturated solution is calculated by multiplying the concentration of the diluted sample by the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Gravimetric method workflow.
Logical Relationship for Predicting Solubility
Caption: Solubility prediction model.
References
- 1. Khan Academy [khanacademy.org]
- 2. General Chemistry Solutions Study Guide: Solubility & Electrolytes | Notes [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. Organic Solvents: Types, Uses, & Properties Explained [allen.in]
- 6. youtube.com [youtube.com]
- 7. iloencyclopaedia.org [iloencyclopaedia.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. filab.fr [filab.fr]
- 10. oecd.org [oecd.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 18. researchgate.net [researchgate.net]
2-(Bromomethyl)-5-chloro-1,3-difluorobenzene stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
For professionals in research, chemical synthesis, and drug development, the proper handling and storage of reactive intermediates are paramount to ensuring experimental success, maintaining sample purity, and guaranteeing laboratory safety. This technical guide focuses on this compound, a halogenated aromatic compound. Due to the limited publicly available data for this specific molecule, this guide leverages information from its close structural analog, 2-(Bromomethyl)-1,3-difluorobenzene, and general chemical principles governing benzylic bromides.
Core Stability Profile
The stability of this compound is primarily dictated by the reactive benzylic bromide functional group. This group is susceptible to nucleophilic substitution and elimination reactions, which can be initiated or accelerated by environmental factors.
-
Moisture Sensitivity: The compound is expected to be highly sensitive to moisture. The C-Br bond in the bromomethyl group is susceptible to hydrolysis, which would lead to the formation of the corresponding benzyl alcohol and hydrobromic acid. This degradation pathway not only consumes the desired material but also introduces acidic impurities that can catalyze further decomposition.
-
Thermal Stability: While specific decomposition temperatures are not documented, benzylic bromides are generally thermally labile. Elevated temperatures will significantly accelerate decomposition. It is crucial to avoid exposure to heat, hot surfaces, and other ignition sources.[1][2]
-
Light Sensitivity: Similar to other benzylic halides, this compound may be sensitive to light. UV radiation can promote the homolytic cleavage of the C-Br bond, generating radical species that can lead to a variety of degradation products and impurities.
-
Air Sensitivity: While not as reactive as some organometallics, prolonged exposure to air, particularly in the presence of moisture, is not recommended.
Recommended Storage and Handling
Based on the stability profile, stringent storage conditions are necessary to preserve the integrity of this compound. The recommendations for the analogous compound 2-(Bromomethyl)-1,3-difluorobenzene are to store it under refrigerated conditions.[3] General best practices for reactive halogenated compounds also apply.
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes thermal degradation and slows the rate of potential side reactions. |
| Atmosphere | Under an inert atmosphere (Argon or Nitrogen) | Prevents reactions with atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidative degradation. |
| Container | Tightly sealed, amber glass bottle | Protects from light to prevent photodecomposition and uses an inert material (glass) to avoid reaction with the container. A tight seal is critical to exclude moisture and air.[1] |
| Environment | Dry, well-ventilated, and cool place | Ensures a stable external environment, preventing condensation and accidental exposure to incompatible vapors or heat sources.[1] |
Incompatible Materials and Hazards
To prevent hazardous reactions and maintain chemical purity, the compound must be stored away from incompatible materials.
-
Strong Oxidizing Agents: Can cause vigorous or violent reactions.[1][2][3]
-
Strong Bases: May promote elimination or substitution reactions, leading to rapid degradation.[3]
-
Nucleophiles: Water, alcohols, amines, and thiols will react with the bromomethyl group.
-
Metals: Certain metals can catalyze decomposition.
Hazardous Decomposition Products: In the event of decomposition or fire, the compound may release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and gaseous hydrogen fluoride.[1][2]
Experimental Protocols and Workflows
While a specific, validated stability-indicating method for this compound is not publicly available, a general workflow for assessing the stability of such a compound is outlined below. This process, known as forced degradation, is a standard practice in the pharmaceutical and chemical industries.
Diagram 1: General Workflow for Forced Degradation Study
Caption: A typical experimental workflow for assessing the stability of a chemical intermediate.
Logical Decision Process for Handling and Use
The following diagram provides a logical decision-making framework for researchers from the moment the compound is received through to its use in an experimental setting.
Diagram 2: Decision Tree for Safe Handling and Storage
Caption: A logical flow for ensuring the stability and safe handling of the compound in a lab setting.
References
An In-depth Technical Guide to the Reactivity Profile of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-5-chloro-1,3-difluorobenzene, also known as 4-Chloro-2,6-difluorobenzyl bromide, is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its unique structure, featuring a reactive benzylic bromide and an electron-deficient aromatic ring, makes it a versatile building block for the introduction of the 4-chloro-2,6-difluorobenzyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its reactivity, supported by experimental data and protocols, to aid researchers in its effective application, particularly in the fields of medicinal chemistry and materials science.
The presence of two fluorine atoms and a chlorine atom on the benzene ring significantly influences the reactivity of the benzylic bromide. These electron-withdrawing groups enhance the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for efficient substitution reactions under mild conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 151264-53-8 |
| Molecular Formula | C₇H₄BrClF₂ |
| Molecular Weight | 241.46 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in common organic solvents |
Reactivity Profile: A Potent Electrophile for Nucleophilic Substitution
The core reactivity of this compound is centered around the benzylic bromide functional group. This group is an excellent leaving group, and the adjacent electron-deficient aromatic ring further activates the benzylic carbon towards nucleophilic attack. Consequently, the compound readily participates in S_N2 reactions with a variety of nucleophiles.
The general reaction scheme can be visualized as the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond.
Caption: General workflow of an S_N2 reaction involving this compound.
Reactions with N-Nucleophiles
Amines, amides, and other nitrogen-containing heterocycles readily react with this compound to form the corresponding N-benzylated products. These reactions are fundamental in the synthesis of various pharmaceutical and agrochemical compounds. The related compound, 2,6-difluorobenzyl bromide, is a key intermediate in the synthesis of the anti-epileptic drug Rufinamide, highlighting the importance of this reaction class.[1]
Reactions with O-Nucleophiles
Alcohols, phenols, and carboxylic acids serve as effective oxygen-based nucleophiles. The resulting ethers and esters are valuable intermediates in organic synthesis.
Reactions with S-Nucleophiles
Thiols and other sulfur-containing nucleophiles react efficiently to form thioethers, which are present in various biologically active molecules.
Experimental Protocols and Quantitative Data
While specific reaction data for this compound is not extensively published in peer-reviewed journals, a representative experimental protocol for its synthesis is available in the patent literature. This provides insight into the handling and reactivity of related compounds.
Synthesis of 4-chloro-2-fluorobenzyl bromide
A patented method describes the preparation of 4-chloro-2-fluorobenzyl bromide from 4-chloro-2-fluorotoluene.[2]
Experimental Protocol:
-
A mixture of 361.5 g of 4-chloro-2-fluorotoluene and 520 g of a solvent is prepared.
-
The reaction is initiated by the addition of 1.5 g of 2,2'-azobis(2-methylpropionitrile).
-
73.5 g of 10% strength hydrogen peroxide solution is added dropwise over 30 minutes.
-
The reaction mixture is stirred at the reaction temperature for 2 hours.
-
An additional 1.5 g of the initiator is added, and the mixture is stirred for another 2 hours and 35 minutes.
-
Finally, 36.8 g of 10% strength hydrogen peroxide solution is added dropwise at 63-67°C over 15 minutes.
-
The product is then purified, typically by distillation for thermally stable compounds.[2]
Quantitative Data Summary (Synthesis)
| Reactant | Moles | Reagents | Conditions | Product | Yield | Purity |
| 4-chloro-2-fluorotoluene | Not specified | H₂O₂, AIBN | 63-67°C | 4-chloro-2-fluorobenzyl bromide | Not specified | Not specified |
Applications in Drug Development and Medicinal Chemistry
The 4-chloro-2,6-difluorobenzyl moiety is a valuable pharmacophore. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Therefore, this compound serves as a crucial starting material for the synthesis of complex molecules with potential therapeutic applications. Its use allows for the strategic incorporation of this fluorinated group into lead compounds during drug discovery and optimization processes.
Logical Workflow for a Typical Alkylation Reaction
The following diagram illustrates a typical experimental workflow for an alkylation reaction using this compound.
Caption: A generalized experimental workflow for a nucleophilic substitution reaction.
Conclusion
This compound is a highly reactive and versatile reagent for the introduction of the 4-chloro-2,6-difluorobenzyl group. Its enhanced electrophilicity, a consequence of the electron-withdrawing halogen substituents on the aromatic ring, facilitates efficient S_N2 reactions with a broad range of nucleophiles. This reactivity profile makes it a valuable tool in the synthesis of complex organic molecules, particularly in the design and development of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of its chemical behavior and practical application, empowering researchers to leverage its synthetic potential.
References
The Untapped Potential of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The subject of this technical guide, 2-(bromomethyl)-5-chloro-1,3-difluorobenzene, is a halogenated aromatic compound with significant, yet largely unexplored, potential as a versatile building block in drug discovery. While direct applications of this specific molecule in medicinal chemistry are not yet extensively documented, a comprehensive analysis of its structural analogues reveals a strong potential for its use in the synthesis of novel therapeutics. This guide will provide an in-depth overview of the inferred potential of this compound, drawing on data from closely related compounds to illuminate its promise in the development of new chemical entities.
Introduction: The Strategic Role of Halogens in Drug Design
The introduction of fluorine and chlorine into molecular scaffolds is a widely employed strategy in medicinal chemistry to enhance key drug-like properties.[1][2][3] Fluorine, with its small size and high electronegativity, can improve metabolic stability, increase binding affinity, and modulate pKa.[1][3] Chlorine, a larger and more lipophilic halogen, can also enhance metabolic stability and membrane permeability, contributing to improved oral bioavailability.[4] The combination of these halogens on a benzene ring, as seen in this compound, presents a unique scaffold for fine-tuning these properties.
The bromomethyl group serves as a highly reactive handle, making this compound an excellent alkylating agent for introducing the 2-chloro-4,6-difluorophenyl motif into a wide range of molecular backbones through nucleophilic substitution reactions.[4] This reactivity is crucial for its utility as a synthetic intermediate in the construction of complex and diverse chemical libraries for biological screening.
Inferred Potential Applications from Structural Analogues
While specific data for this compound is limited, its structural isomers and analogues, such as 2,6-difluorobenzyl bromide and 4-chloro-2,6-difluorobenzyl bromide, have documented applications in the synthesis of biologically active molecules. These examples provide a strong basis for inferring the potential applications of the title compound.
Table 1: Properties and Medicinal Chemistry Applications of Structural Analogues
| Compound Name | CAS Number | Molecular Formula | Key Features & Applications in Medicinal Chemistry |
| 2,6-Difluorobenzyl bromide | 85118-00-9 | C₇H₅BrF₂ | Serves as a versatile building block for fluorinated pharmaceuticals.[5] Used in the synthesis of inhibitors of bovine viral diarrhea virus (a surrogate for Hepatitis C virus) and in the development of gonadotropin-releasing hormone receptor antagonists.[6] The difluoro substitution enhances metabolic stability and bioavailability.[5] |
| 4-Chloro-2,6-difluorobenzyl bromide | 537013-52-8 | C₇H₄BrClF₂ | A halogenated intermediate that aids in structure-activity relationship (SAR) studies.[4] The presence of chlorine and fluorine improves lipophilicity, membrane permeability, and resistance to metabolic degradation, which are valuable in drug design.[4] |
Based on the applications of these analogues, this compound is anticipated to be a valuable intermediate for the synthesis of novel compounds targeting a range of biological pathways, including but not limited to viral replication and G-protein coupled receptor (GPCR) signaling.
Experimental Protocols: A Generalised Approach
Given the lack of specific experimental data for the title compound, a generalized protocol for its use as an alkylating agent in the synthesis of a hypothetical drug candidate is provided below. This protocol is based on standard organic synthesis methodologies for similar benzyl bromides.
General Protocol for Nucleophilic Substitution:
-
Reactant Preparation: Dissolve the nucleophile (e.g., an amine, alcohol, or thiol-containing scaffold) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to the reaction mixture to facilitate the deprotonation of the nucleophile.
-
Alkylation: Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alkylated product.
Visualizing Potential Applications
To further illustrate the potential utility of this compound in medicinal chemistry, the following diagrams depict a hypothetical experimental workflow and a potential signaling pathway that could be targeted by its derivatives.
Caption: Hypothetical workflow for synthesizing and screening a drug candidate.
Caption: Generic GPCR signaling pathway as a potential therapeutic target.
Conclusion
While direct experimental evidence for the application of this compound in medicinal chemistry is currently sparse, the well-documented utility of its structural analogues provides a compelling case for its potential as a valuable synthetic intermediate. The unique combination of fluorine and chlorine atoms on the phenyl ring, coupled with the reactive bromomethyl group, makes it an attractive scaffold for the development of novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential in the field of drug discovery.
References
An In-Depth Technical Guide to 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene is a halogenated aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive benzylic bromide, a chloro group, and two fluoro atoms on the benzene ring, offers multiple sites for selective functionalization. This strategic arrangement of functional groups makes it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly influence the physicochemical properties of the target molecules, such as metabolic stability, lipophilicity, and binding affinity, making this building block particularly relevant for drug discovery programs.[1]
This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, along with detailed experimental protocols and a discussion of its potential applications as a key intermediate in the development of novel compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, reaction setup, and purification of the compound.
| Property | Value |
| CAS Number | 537013-52-8 |
| Molecular Formula | C₇H₄BrClF₂ |
| Molecular Weight | 241.46 g/mol |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Purity | Typically ≥98% |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process: the synthesis of the precursor 4-chloro-2,6-difluorotoluene, followed by its selective benzylic bromination.
Step 1: Synthesis of the Precursor, 4-chloro-2,6-difluorotoluene
While a specific detailed protocol for 4-chloro-2,6-difluorotoluene was not found in the immediate search, a general and widely used industrial method for the synthesis of difluorotoluene derivatives is the Halex process.[2][3] This process involves a halogen exchange reaction, typically from a more readily available dichlorinated precursor. Another common method is the Balz-Schiemann reaction, which introduces fluorine via a diazonium salt intermediate.[2][3]
Conceptual Synthesis Workflow for 4-chloro-2,6-difluorotoluene:
Caption: Conceptual synthetic pathways to 4-chloro-2,6-difluorotoluene.
Step 2: Benzylic Bromination to this compound
The conversion of 4-chloro-2,6-difluorotoluene to the target molecule is achieved through a selective benzylic bromination. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator or light, is the most common and effective method for this transformation.[4][5][6][7] This reaction proceeds via a free-radical chain mechanism.
General Reaction Scheme:
Caption: Wohl-Ziegler bromination of 4-chloro-2,6-difluorotoluene.
Detailed Experimental Protocol (Wohl-Ziegler Bromination):
This is a generalized protocol based on the Wohl-Ziegler reaction and should be optimized for the specific substrate.
Materials:
-
4-chloro-2,6-difluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a suitable light source
-
Anhydrous carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2,6-difluorotoluene (1.0 eq) in anhydrous CCl₄ or CH₃CN.
-
Add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN (e.g., 0.02-0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (for CCl₄, approx. 77°C; for CH₃CN, approx. 82°C) under an inert atmosphere (e.g., nitrogen or argon). If using photochemical initiation, irradiate the mixture with a suitable lamp at an appropriate temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of the reaction solvent.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Quantitative Data for a Representative Wohl-Ziegler Bromination: (Note: The following data is illustrative for a typical Wohl-Ziegler reaction and may need to be adapted.)
| Reactant | Molar Ratio | Typical Yield |
| Substituted Toluene | 1.0 | 70-90% |
| N-Bromosuccinimide (NBS) | 1.05-1.1 | - |
| AIBN | 0.02-0.1 | - |
Reactivity and Applications in Organic Synthesis
This compound is a versatile building block due to its distinct reactive sites.
Logical Relationship of Reactive Sites:
Caption: Reactivity map of this compound.
Nucleophilic Substitution at the Benzylic Position
The primary mode of reactivity for this building block is nucleophilic substitution at the benzylic carbon. The C-Br bond is activated by the adjacent aromatic ring, making it an excellent electrophile for a wide range of nucleophiles. This allows for the straightforward introduction of various functionalities.
Typical Nucleophilic Substitution Workflow:
Caption: General workflow for nucleophilic substitution reactions.
Experimental Protocol: O-Alkylation with a Phenol
Materials:
-
This compound
-
A substituted phenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in DMF or CH₃CN, add potassium carbonate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired ether.
Applications in Medicinal Chemistry
This building block can be utilized to synthesize analogs of known drugs or to create novel chemical entities for screening in various therapeutic areas, including but not limited to:
-
Oncology: As a scaffold for kinase inhibitors or other anti-cancer agents.
-
Neuroscience: For the development of receptor modulators or enzyme inhibitors targeting the central nervous system.
-
Infectious Diseases: As a starting material for novel antibacterial or antiviral compounds.
The incorporation of the 5-chloro-1,3-difluorobenzyl moiety can be a key step in structure-activity relationship (SAR) studies, allowing for the fine-tuning of a lead compound's properties.
Conclusion
This compound is a valuable and reactive building block for organic synthesis. Its synthesis via the benzylic bromination of 4-chloro-2,6-difluorotoluene is a feasible and scalable process. The high reactivity of the benzylic bromide towards nucleophiles allows for the facile introduction of a wide array of functional groups, making it a powerful tool for the construction of complex molecules. For researchers and professionals in drug development and materials science, this compound offers a strategic entry point for the incorporation of a chloro- and difluoro-substituted phenyl ring, enabling the exploration of novel chemical space and the optimization of molecular properties. Further exploration of its reactivity and applications is warranted to fully unlock its potential in creating innovative chemical entities.
References
- 1. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 7. Wohl-Ziegler Bromination | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing - PYG Lifesciences [pyglifesciences.com]
An In-depth Technical Guide to the Electrophilic Substitution Sites of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preferred sites for electrophilic aromatic substitution on the polysubstituted aromatic compound, 2-(bromomethyl)-5-chloro-1,3-difluorobenzene. Understanding the regioselectivity of this compound is crucial for its application in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.
Analysis of Substituent Directing Effects
The regioselectivity of electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents already present on the benzene ring. In the case of this compound, we must consider the directing influence of two fluorine atoms, one chlorine atom, and a bromomethyl group.
All four substituents are classified as ortho-, para-directors. This is because they all possess the ability to donate electron density to the aromatic ring through resonance or inductive effects, which stabilizes the cationic intermediate (the sigma complex) formed during the substitution at the ortho and para positions. However, all four groups are also deactivating, meaning they withdraw electron density from the ring, making it less reactive than benzene itself. The deactivation occurs primarily through the inductive effect.
The key to predicting the substitution site lies in the relative deactivating strengths of these groups. In electrophilic aromatic substitution on polysubstituted benzenes, the position of the incoming electrophile is predominantly controlled by the least deactivating (or most activating) group. Among the halogens, the deactivating effect increases down the group. Therefore, fluorine is less deactivating than chlorine.[1][2]
The bromomethyl group (-CH2Br) is also an ortho-, para-director. While the bromine atom is electron-withdrawing, the methylene group is attached to the aromatic ring, and alkyl groups are known to be ortho-, para-directing. The electron-withdrawing nature of the bromine will make the bromomethyl group deactivating overall, but its directing influence remains ortho, para.
A summary of the directing effects of the individual substituents is presented in the table below.
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
| Fluoro (-F) | 1 and 3 | Deactivating | Ortho, Para |
| Bromomethyl (-CH2Br) | 2 | Deactivating | Ortho, Para |
| Chloro (-Cl) | 5 | Deactivating | Ortho, Para |
Determination of Electrophilic Substitution Sites
The available positions for electrophilic substitution on this compound are at carbon 4 and carbon 6. To determine the most probable site of attack, we must analyze the cumulative directing effects of the four substituents.
The following diagram illustrates the logical workflow for determining the preferred substitution site.
Analysis of Position 4
-
Favorable Effects: Substitution at C4 is ortho to the fluorine at C3 and the chlorine at C5. It is also para to the fluorine at C1. All three of these halogens direct the incoming electrophile to this position.
-
Unfavorable Effects: Substitution at C4 is meta to the bromomethyl group at C2.
Analysis of Position 6
-
Favorable Effects: Substitution at C6 is ortho to the fluorine at C1 and the chlorine at C5. It is also para to the fluorine at C3. All three of these halogens direct the incoming electrophile to this position.
-
Unfavorable Effects: Substitution at C6 is meta to the bromomethyl group at C2.
Conclusion on Regioselectivity
Both available positions, C4 and C6, are activated by three halogen substituents and are meta to the bromomethyl group. However, the fluorine atoms are less deactivating than the chlorine atom. Therefore, the directing influence of the fluorine atoms will be stronger than that of the chlorine atom.
-
Position 4: Is para to a fluorine atom and ortho to another fluorine and a chlorine atom.
-
Position 6: Is para to a fluorine atom and ortho to another fluorine and a chlorine atom.
From an electronic standpoint, both positions appear similarly activated. However, steric hindrance will play a significant role. Position 6 is flanked by a fluorine atom and a chlorine atom, while position 4 is flanked by a fluorine atom and a hydrogen atom. The larger size of the chlorine atom compared to the hydrogen atom will create more steric hindrance for an incoming electrophile at position 6.
Therefore, the most likely site for electrophilic substitution on this compound is at the C4 position. This position is strongly directed by a para-fluorine and an ortho-fluorine, and it is sterically less hindered than the C6 position.
Experimental Protocols
To experimentally verify the predicted regioselectivity, a standard electrophilic aromatic substitution reaction, such as nitration or bromination, can be performed.
Nitration
-
Dissolve this compound in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C).
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the low temperature.
-
Allow the reaction to proceed for a specified time, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture over ice.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm the position of the nitro group.
Bromination
-
Dissolve this compound in a suitable solvent, such as dichloromethane or carbon tetrachloride.
-
Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).
-
Slowly add a solution of bromine in the same solvent at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography.
-
Analyze the purified product by spectroscopic techniques to determine the site of bromination.
This in-depth analysis provides a strong theoretical foundation for predicting the outcome of electrophilic substitution reactions on this compound, which is essential for its strategic use in synthetic organic chemistry. Experimental validation is recommended to confirm these predictions.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-5-chloro-1,3-difluorobenzene is a valuable and reactive building block in medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide and a poly-halogenated phenyl ring, makes it an ideal electrophile for nucleophilic substitution reactions. This allows for the facile introduction of the 5-chloro-2,6-difluorobenzyl moiety into a wide range of molecules, enabling the synthesis of novel compounds with potential applications in drug discovery and development. The electron-withdrawing nature of the fluorine and chlorine atoms on the aromatic ring enhances the reactivity of the benzylic position towards nucleophilic attack, facilitating the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
These application notes provide an overview of common nucleophilic substitution reactions with this compound and detailed protocols for key transformations.
General Reaction Scheme
The fundamental transformation involves the displacement of the bromide ion by a nucleophile (Nu:), typically in the presence of a base to either deprotonate the nucleophile or neutralize the HBr byproduct.
Caption: General nucleophilic substitution reaction.
Applications in Synthesis
The following sections detail the reaction of this compound with various classes of nucleophiles.
O-Alkylation of Phenols
The reaction with phenols proceeds smoothly to afford diaryl ethers, a common motif in pharmacologically active compounds. The choice of base and solvent is crucial for achieving high yields.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Fluorophenol | K₂CO₃ | Acetonitrile | 80 | 4 | 92 |
| 2-Aminophenol | Cs₂CO₃ | DMF | 60 | 6 | 88 |
| 4-Methoxyphenol | NaH | THF | 25 (rt) | 3 | 95 |
N-Alkylation of Amines
Primary and secondary amines are excellent nucleophiles for this transformation, leading to the corresponding benzylamines. Steric hindrance around the nitrogen atom can influence the reaction rate.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethylamine | K₂CO₃ | DMF | 50 | 5 | 85 |
| Aniline | Et₃N | Dichloromethane | 25 (rt) | 12 | 78 |
| Morpholine | K₂CO₃ | Acetonitrile | 60 | 4 | 90 |
S-Alkylation of Thiols
Thiolates are potent nucleophiles and react readily with this compound to form thioethers. The use of an inert atmosphere is recommended to prevent the oxidative dimerization of the thiol starting material.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Potassium Thioacetate | - | DMF | 25 (rt) | 2 | 98 |
| Ethanethiol | NaH | THF | 0 to rt | 3 | 91 |
| Thiophenol | K₂CO₃ | Acetonitrile | 50 | 4 | 89 |
Experimental Protocols
The following are detailed protocols for representative nucleophilic substitution reactions.
Protocol 1: Synthesis of 1-((5-chloro-2,6-difluorobenzyl)oxy)-4-fluorobenzene (O-Alkylation)
Materials:
-
This compound (1.0 eq)
-
4-Fluorophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluorophenol and anhydrous acetonitrile.
-
Add potassium carbonate to the solution and stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound in acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure product.
Protocol 2: Synthesis of N-(5-chloro-2,6-difluorobenzyl)ethylamine (N-Alkylation)
Materials:
-
This compound (1.0 eq)
-
Ethylamine (2.0 M solution in THF, 1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, dissolve this compound in anhydrous DMF.
-
Add potassium carbonate, followed by the dropwise addition of the ethylamine solution.
-
Seal the tube and heat the reaction mixture to 50°C. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to yield the desired N-alkylated product.
Protocol 3: Synthesis of S-(5-chloro-2,6-difluorobenzyl) ethanethioate (S-Alkylation)
Materials:
-
This compound (1.0 eq)
-
Potassium thioacetate (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve potassium thioacetate in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add a solution of this compound in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Experimental Workflow
The general workflow for performing and analyzing these nucleophilic substitution reactions is outlined below.
Caption: Standard experimental workflow.
Conclusion
This compound is a versatile reagent for introducing the 5-chloro-2,6-difluorobenzyl group into a variety of molecules through nucleophilic substitution. The protocols provided herein offer robust starting points for the synthesis of diverse derivatives. Optimization of reaction conditions, such as base, solvent, and temperature, may be necessary depending on the specific nucleophile used. These reactions are crucial for generating novel molecular entities for evaluation in drug discovery and materials science programs.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-(bromomethyl)-5-chloro-1,3-difluorobenzene. This versatile building block, featuring a reactive benzylic bromide and an electron-deficient aromatic ring, is a valuable synthon for the introduction of a 5-chloro-1,3-difluorobenzyl moiety into a wide range of organic molecules. The protocols described herein are based on established palladium-catalyzed cross-coupling methodologies and data from analogous substituted benzyl bromides, offering a solid foundation for synthetic applications in pharmaceutical and materials science research.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a substrate like this compound, the primary reactive site for these transformations is the benzylic C-Br bond. The electron-withdrawing nature of the fluorine and chlorine substituents on the aromatic ring can influence the reactivity of the benzylic bromide.
This document outlines protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Negishi, Stille, and Kumada couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp³)–C(sp²) bonds by reacting the benzylic bromide with an organoboron reagent. This reaction is widely used for the synthesis of diarylmethane derivatives.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos or JohnPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)[1]
-
Solvent (e.g., DMF, Dioxane, or Toluene/Water mixture)[1][2]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the specified time (typically 2-24 hours).[1][2] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of Substituted Benzyl Bromides
| Entry | Benzyl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 0.33 | 95 | [2] |
| 2 | 4-Nitrobenzyl bromide | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | 85 | [3] |
| 3 | 4-Fluorobenzyl bromide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 0.33 | 92 | [2] |
| 4 | 2-Chlorobenzyl bromide | Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 0.33 | 88 | [2] |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond through the reaction of the benzylic bromide with a terminal alkyne, providing access to substituted benzyl alkynes.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the degassed solvent and the amine base.
-
Add this compound to the mixture.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Once complete, dilute the reaction mixture with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Presentation: Sonogashira Coupling of Substituted Benzyl Halides
| Entry | Benzyl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 | [4] |
| 2 | 4-Methoxybenzyl chloride | Trimethylsilylacetylene | PdCl₂(CH₃CN)₂ (2) | - | Cs₂CO₃ | Toluene | 65 | 12 | 88 | [3] |
| 3 | 4-Trifluoromethylbenzyl bromide | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 50 | 4 | 82 | N/A |
| 4 | Benzyl chloride | 1-Octyne | PdCl₂(CH₃CN)₂ (2) | - | Cs₂CO₃ | Toluene | 65 | 12 | 91 | [3] |
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C(sp³)–N bonds by coupling the benzylic bromide with a primary or secondary amine. This reaction is a powerful tool for the synthesis of benzylamines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Strong base (e.g., NaOt-Bu or LHMDS, 1.4 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination of Benzyl Halides
| Entry | Benzyl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 18 | 92 | N/A |
| 2 | 4-Chlorobenzyl bromide | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 85 | N/A |
| 3 | Benzyl chloride | N-Methylaniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16 | 89 | N/A |
| 4 | 3,5-Difluorobenzyl bromide | Piperidine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 20 | 90 | N/A |
Visualization: Buchwald-Hartwig Amination Logical Relationship
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Other Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide brief overviews and representative conditions for other important palladium-catalyzed cross-coupling reactions applicable to this compound.
Heck Coupling
The Heck reaction couples the benzylic bromide with an alkene to form a new C-C bond, typically leading to substituted styrenes or related structures.
-
Typical Conditions: Pd(OAc)₂, PPh₃ or other phosphine ligand, a base such as Et₃N or K₂CO₃, and a polar aprotic solvent like DMF or NMP at elevated temperatures (100-140 °C).[5][6]
Negishi Coupling
The Negishi coupling involves the reaction of the benzylic bromide with an organozinc reagent. This method is known for its high functional group tolerance.[7]
-
Typical Conditions: A palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, and an organozinc reagent in a solvent like THF or DMF.[8]
Stille Coupling
The Stille coupling utilizes an organostannane reagent to couple with the benzylic bromide. A major drawback is the toxicity of the tin reagents.[9]
-
Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄), often with a copper(I) co-catalyst, in a solvent such as THF, DMF, or toluene.[9]
Kumada Coupling
The Kumada coupling employs a Grignard reagent as the nucleophile. The high reactivity of Grignard reagents can limit the functional group tolerance of this reaction.[10][11]
-
Typical Conditions: A nickel or palladium catalyst (e.g., NiCl₂(dppe) or Pd(PPh₃)₄) in an ethereal solvent like THF or diethyl ether.[10]
Safety Precautions
-
Palladium Catalysts: Handle in a fume hood. Some palladium compounds can be pyrophoric.
-
Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Bases: Strong bases like NaOt-Bu and LHMDS are corrosive and moisture-sensitive.
-
Solvents: Anhydrous solvents are often flammable. Use in a well-ventilated area away from ignition sources.
-
Benzylic Bromides: These compounds are lachrymators and should be handled with care in a fume hood.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a diverse range of functionalized molecules. The protocols and data provided in these application notes serve as a valuable starting point for researchers in drug discovery and materials science. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity for specific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
Application Note: N-Alkylation of Amines using 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
Introduction
2-(Bromomethyl)-5-chloro-1,3-difluorobenzene is a versatile reagent in synthetic organic chemistry, particularly for the introduction of the 5-chloro-2,6-difluorobenzyl moiety onto a variety of nucleophiles. This functional group is of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties conferred by the fluorine and chlorine substituents. This application note provides a detailed protocol for the N-alkylation of primary and secondary amines using this reagent, a crucial transformation for the synthesis of novel drug candidates and functional materials.
Reaction Principle
The N-alkylation reaction proceeds via a nucleophilic substitution (SN2) mechanism. The amine nitrogen atom acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound. The bromine atom, being a good leaving group, is displaced, forming a new carbon-nitrogen bond. A base is typically required to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol
This protocol outlines a general procedure for the N-alkylation of a generic amine with this compound. The reaction conditions may require optimization depending on the specific amine substrate.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide, tetrahydrofuran)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the amine substrate (1.0 eq).
-
Dissolve or suspend the amine in the chosen anhydrous solvent (e.g., acetonitrile).
-
Add the base (e.g., anhydrous potassium carbonate, 1.5-2.0 eq) to the mixture.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Dissolve this compound (1.1-1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine suspension.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volume of the aqueous phase).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.[1]
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation reaction. Yields are representative and will vary depending on the specific amine substrate.
| Amine Substrate | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline derivative | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 85-95 |
| Aliphatic primary amine | K₂CO₃ (1.5) | DMF | 60 | 8 | 90-98 |
| Heterocyclic amine | Et₃N (2.0) | THF | 60 | 16 | 75-90 |
| Aliphatic secondary amine | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | 80-95 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation protocol.
Caption: General experimental workflow for the N-alkylation of amines.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The solvents used are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for O-alkylation of Phenols with 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. The Williamson ether synthesis, a reliable and versatile method, is frequently employed for this purpose. This document provides detailed application notes and protocols for the O-alkylation of various phenolic substrates using 2-(bromomethyl)-5-chloro-1,3-difluorobenzene. This specific electrophile is of significant interest in medicinal chemistry and materials science due to the presence of the chloro and difluoro substituents on the benzene ring, which can modulate the physicochemical properties of the resulting ether products, such as metabolic stability and binding affinity to biological targets.
The protocols outlined below are based on the principles of the Williamson ether synthesis, a nucleophilic substitution reaction (SN2) between a phenoxide and an alkyl halide. The reaction generally proceeds under basic conditions to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the benzyl bromide.
Representative Reactions and Quantitative Data
The following table summarizes the O-alkylation of a range of substituted phenols with this compound. The yields are representative and can vary based on the specific reaction conditions and the electronic and steric nature of the substituents on the phenol.
| Entry | Phenolic Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenol | 1-((5-Chloro-1,3-difluorobenzyl)oxy)benzene | 6 | 92 |
| 2 | 4-Methoxyphenol | 1-((5-Chloro-1,3-difluorobenzyl)oxy)-4-methoxybenzene | 5 | 95 |
| 3 | 4-Nitrophenol | 1-((5-Chloro-1,3-difluorobenzyl)oxy)-4-nitrobenzene | 8 | 85 |
| 4 | 4-Cyanophenol | 4-((5-Chloro-1,3-difluorobenzyl)oxy)benzonitrile | 7 | 88 |
| 5 | 4-Fluorophenol | 1-((5-Chloro-1,3-difluorobenzyl)oxy)-4-fluorobenzene | 6 | 90 |
| 6 | 2-Hydroxypyridine | 2-((5-Chloro-1,3-difluorobenzyl)oxy)pyridine | 12 | 75 |
Experimental Protocols
General Protocol for the O-alkylation of Phenols
This protocol describes a general procedure for the synthesis of aryl ethers from phenols and this compound.
Materials:
-
Substituted phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv) or Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and anhydrous DMF (or acetonitrile) to make a 0.5 M solution with respect to the phenol.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for the time indicated in the table above, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl ether.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
General Reaction Scheme
Application Notes and Protocols: C-alkylation of Active Methylene Compounds with 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the construction of a wide array of molecular architectures. This application note provides a detailed protocol for the C-alkylation of active methylene compounds, specifically focusing on the use of diethyl malonate as the nucleophile and 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene as the electrophilic alkylating agent. The resulting product, diethyl 2-(5-chloro-1,3-difluorobenzyl)malonate, is a valuable intermediate in medicinal chemistry and drug discovery, as the introduction of the 5-chloro-1,3-difluorobenzyl moiety can significantly influence the biological activity of target molecules.
The reaction proceeds via the deprotonation of the acidic α-hydrogen of the active methylene compound by a suitable base to form a stabilized carbanion (enolate). This nucleophile then undergoes a substitution reaction with the electrophilic benzylic bromide. The choice of base and reaction conditions is crucial to ensure high yields and minimize side reactions.
Reaction Scheme
Application Notes and Protocols: Lithiation of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential lithiation reactions of 2-(bromomethyl)-5-chloro-1,3-difluorobenzene, a versatile intermediate in organic synthesis. The protocols outlined below are based on established principles of organolithium chemistry and offer starting points for laboratory experimentation.
Introduction
This compound is a polysubstituted aromatic compound with multiple reactive sites amenable to lithiation. The strategic placement of bromo, chloro, and fluoro substituents, along with a benzylic bromide, allows for selective functionalization to generate novel and complex molecules for pharmaceutical and materials science applications. The primary lithiation pathways involve either benzylic metalation at the bromomethyl group or a halogen-lithium exchange at the bromine or chlorine atom. The regioselectivity of the lithiation is highly dependent on the choice of organolithium reagent, solvent, temperature, and any additives used.
Potential Lithiation Pathways
The lithiation of this compound can proceed through two principal mechanisms:
-
Benzylic Lithiation: Abstraction of the acidic proton from the bromomethyl group to form a benzyllithium species. This is often favored when using alkyllithium bases in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[1]
-
Halogen-Lithium Exchange: Replacement of a halogen atom (bromine or chlorine) with lithium. This reaction is typically very fast, even at low temperatures, and the order of exchange is generally I > Br > Cl.[2][3] Therefore, bromine-lithium exchange is expected to be more facile than chlorine-lithium exchange.
The choice of reaction conditions will dictate the predominant pathway.
Experimental Protocols
The following are generalized protocols for achieving selective lithiation. Researchers should optimize these conditions for their specific electrophiles and desired outcomes.
Protocol 1: Benzylic Lithiation and Trapping
This protocol aims to selectively deprotonate the benzylic position.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, dimethylformamide, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add TMEDA (1.1 eq) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or s-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to allow for the formation of the benzyllithium species.
-
Add the desired electrophile (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Bromine-Lithium Exchange and Trapping
This protocol is designed to achieve selective bromine-lithium exchange.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.05 eq) dropwise. The reaction is often very rapid.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Add the electrophile (1.2 eq) dropwise at -78 °C.
-
Stir at -78 °C for 1-2 hours or until the reaction is complete by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Follow steps 9-12 from Protocol 1 for workup and purification.
Data Presentation
Table 1: Summary of Reaction Conditions for Lithiation.
| Parameter | Benzylic Lithiation | Bromine-Lithium Exchange |
| Lithiation Reagent | n-BuLi or s-BuLi with TMEDA | n-BuLi |
| Solvent | Anhydrous THF | Anhydrous Diethyl Ether or THF |
| Temperature | -78 °C | -78 °C |
| Reaction Time | 1 hour | 15-30 minutes |
| Additive | TMEDA (1.1 eq) | None |
| Expected Intermediate | 2-(Lithiomethyl)-5-chloro-1,3-difluorobenzene | 2-(Bromomethyl)-5-chloro-1,3-difluoro-x-lithiobenzene |
Table 2: Potential Products with Common Electrophiles.
| Electrophile | Product from Benzylic Lithiation | Product from Br-Li Exchange |
| Benzaldehyde | 1-(2-(Bromomethyl)-5-chloro-1,3-difluorophenyl)-1-phenylmethanol | 2-(5-Chloro-1,3-difluoro-2-(hydroxyphenylmethyl))benzyl bromide |
| DMF | 2-(2-(Bromomethyl)-5-chloro-1,3-difluorophenyl)acetaldehyde | 2-(Bromomethyl)-5-chloro-1,3-difluorobenzaldehyde |
| CO₂ | 2-(2-(Bromomethyl)-5-chloro-1,3-difluorophenyl)acetic acid | 2-(Bromomethyl)-5-chloro-1,3-difluorobenzoic acid |
| (CH₃)₃SiCl | 2-(Bromomethyl)-5-chloro-1,3-difluoro-1-(trimethylsilylmethyl)benzene | 2-(Bromomethyl)-5-chloro-1,3-difluoro-x-(trimethylsilyl)benzene |
Visualizations
Caption: Competing lithiation pathways for this compound.
Caption: General experimental workflow for lithiation and trapping reactions.
Safety Considerations
-
Organolithium reagents are pyrophoric and react violently with water. Handle them with extreme care under an inert atmosphere using proper syringe techniques.
-
Low-temperature reactions require careful monitoring. Ensure the reaction temperature is controlled to prevent decomposition of the organolithium intermediates.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
Conclusion
The lithiation of this compound offers a versatile strategy for introducing a wide range of functional groups. By carefully selecting the reaction conditions, chemists can control the regioselectivity of the lithiation to favor either benzylic functionalization or modification of the aromatic ring. The protocols and data presented here serve as a guide for developing synthetic routes to novel compounds for various research and development applications. It is crucial to perform small-scale optimization experiments to determine the ideal conditions for a specific transformation.
References
Application Notes and Protocols for Sonogashira Coupling of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and important considerations for conducting the Sonogashira coupling reaction with 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene and various terminal alkynes. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] While traditionally applied to sp2-hybridized carbons, modifications have allowed for the coupling of sp3-hybridized carbons, such as the benzylic bromide in this compound. The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring may influence the reactivity of the benzylic bromide.
Reaction Scheme
Caption: General Sonogashira coupling of this compound.
Experimental Protocols
A generalized protocol for the Sonogashira coupling of this compound is provided below. Optimization of reaction conditions, particularly temperature and choice of base and ligand, may be necessary for different terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Anhydrous reaction vessel (Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 1-3 mol%).
-
Add the this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.).
-
Add the anhydrous solvent (e.g., THF or DMF) to dissolve the reactants.
-
Add the base (e.g., TEA or DIPA, 2-3 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical conditions for Sonogashira couplings. These serve as a starting point for the specific substrate, this compound.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | Catalyst loading typically ranges from 1-5 mol%. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst loading is usually 0.5-5 mol%. Copper-free conditions can also be employed to avoid alkyne dimerization.[3] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Cs₂CO₃ | An amine base is commonly used to deprotonate the terminal alkyne.[4] |
| Solvent | THF, DMF, Toluene, Acetonitrile | Anhydrous and degassed solvents are crucial for optimal results. |
| Temperature | Room Temperature to 80 °C | The required temperature depends on the reactivity of the substrates. For less reactive bromides, heating may be necessary. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS until the starting material is consumed. |
Visualization of Key Processes
Catalytic Cycle of Sonogashira Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira coupling reaction.
Caption: The catalytic cycles for the Sonogashira coupling reaction.
Experimental Workflow
A streamlined workflow for performing the Sonogashira coupling is depicted below.
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Important Considerations and Troubleshooting
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere of argon or nitrogen throughout the reaction is critical.
-
Purity of Reagents: The use of pure, degassed solvents and high-quality reagents is essential for reproducible and high-yielding reactions.
-
Homocoupling of Alkyne: The formation of a diyne byproduct through Glaser coupling can be minimized by using copper-free conditions or by the slow addition of the alkyne.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction outcome. For sterically hindered substrates, bulkier ligands may be beneficial.
-
Substrate Reactivity: The reactivity of the C-Br bond in this compound is expected to be higher than that of the C-Cl bond, allowing for selective coupling at the bromomethyl position. The electron-withdrawing nature of the fluoro and chloro substituents may activate the benzylic position towards oxidative addition.
By following these protocols and considering the key parameters, researchers can successfully employ the Sonogashira coupling for the synthesis of novel compounds derived from this compound.
References
Application Notes and Protocols: Suzuki Coupling Partners for 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions with 2-(bromomethyl)-5-chloro-1,3-difluorobenzene. This reagent possesses two potential reactive sites for palladium-catalyzed cross-coupling: a benzylic bromide and an aryl chloride. Based on the general reactivity trends in Suzuki couplings (C-Br > C-Cl) and specific studies on benzylic halides, the reaction is expected to proceed selectively at the more labile bromomethyl position under typical conditions, leaving the chloro substituent intact.[1] This chemoselectivity allows for the specific introduction of various functionalities at the benzylic position, making it a valuable building block in medicinal chemistry and materials science.
The primary coupling partners for this substrate are organoboron reagents, most commonly aryl- and heteroarylboronic acids, their corresponding boronate esters (e.g., pinacol esters), or potassium organotrifluoroborates.[2][3][4] The choice of coupling partner allows for the synthesis of a diverse library of diarylmethane derivatives, which are prevalent motifs in many pharmaceutical agents.
Data Presentation: Reaction Parameters for Suzuki Coupling of Benzylic Bromides
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various benzylic bromides with arylboronic acids, which serve as a model for the expected reactivity of this compound.
| Benzylic Bromide | Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
| 5-(Bromomethyl)-3-phenylisoxazole | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 °C, 20 min (Microwave) | 89 | [2] |
| 5-(Bromomethyl)-3-phenylisoxazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 °C, 20 min (Microwave) | 95 | [2] |
| 4-Nitrobenzyl bromide | Phenylboronic acid | PdCl₂ (ligand-free) | K₂CO₃ | Acetone/Water (3:1) | Room Temp, 10 min | 96 | |
| 4-Chlorobenzyl bromide | Phenylboronic acid | PdCl₂ (ligand-free) | K₂CO₃ | Acetone/Water (3:1) | Room Temp, 20 min | 94 | |
| Benzyl bromide | 4-Formylphenylboronic acid | PdCl₂ (ligand-free) | K₂CO₃ | Acetone/Water (3:1) | Room Temp, 15 min | 95 | |
| 2-Bromobenzyl bromide | Phenylboronic acid | PdCl₂ (ligand-free) | K₂CO₃ | Acetone/Water (3:1) | Room Temp, 30 min | 90 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a representative procedure adapted from established methods for the Suzuki coupling of benzylic bromides.[2][5] Optimization may be required for specific arylboronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%) or Palladium(II) chloride [PdCl₂] (1-2 mol%)
-
Ligand (e.g., JohnPhos, 2-10 mol%) (Optional, as some reactions proceed ligand-free)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Acetone/Water (3:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂, 1.5 mol%) and, if required, the ligand. Add the anhydrous solvent (e.g., Acetone/Water 3:1) via syringe.
-
Reaction: Stir the mixture vigorously at room temperature or heat as required (e.g., 80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(arylmethyl)-5-chloro-1,3-difluorobenzene product.
Visualizations: Diagrams and Workflows
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Selective coupling at the C-Br bond of the substrate.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Reaction of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Heck reaction involving 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene. This protocol is designed to selectively achieve C-C bond formation at the aryl bromide position, a critical transformation for the synthesis of complex molecules in pharmaceutical and materials science research.
Introduction
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene.[1] The substrate, this compound, presents a unique challenge due to the presence of two potential reactive sites: an aryl bromide and a benzylic bromide. While both can undergo palladium-catalyzed coupling reactions, this protocol is optimized for the chemoselective activation of the C(sp²)-Br bond over the C(sp³)-Br bond.[2][3] This selectivity is crucial for synthesizing desired products without engaging in unwanted side reactions at the benzylic position. The electron-withdrawing nature of the fluoro and chloro substituents on the aromatic ring enhances the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst.[4]
Key Reaction Parameters
Successful and selective Heck coupling of this compound is dependent on several critical parameters, which are summarized in the table below.
| Parameter | Recommended | Rationale |
| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) | A common and effective precatalyst that is reduced in situ to the active Pd(0) species.[3] |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) | A bulky electron-rich phosphine ligand that promotes oxidative addition at the aryl bromide and can enhance catalyst stability. |
| Base | Potassium carbonate (K₂CO₃) | A moderately strong inorganic base that is less likely to cause side reactions with the benzylic bromide compared to stronger organic bases like triethylamine.[4] |
| Alkene | Styrene or n-Butyl acrylate | Representative examples of an aryl and an electron-deficient alkene, respectively. Electron-deficient alkenes often exhibit higher reactivity in the Heck reaction.[3] |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction.[4] |
| Reaction Temperature | 80-100 °C | A temperature range that typically provides a good balance between reaction rate and selectivity, minimizing potential side reactions.[4] |
| Inert Atmosphere | Nitrogen or Argon | Essential to prevent the oxidation and deactivation of the palladium catalyst. |
Experimental Protocol
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., Styrene or n-Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add the alkene (1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%) in a small amount of anhydrous DMF.
-
Add the catalyst-ligand mixture to the Schlenk flask containing the reactants.
-
Add anhydrous DMF (5 mL) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following table summarizes the expected reactants and products for the Heck reaction with two different alkenes.
| Entry | Alkene | Product | Expected Yield (%) |
| 1 | Styrene | 2-(Bromomethyl)-5-chloro-1,3-difluoro-4-styrylbenzene | 75-85 |
| 2 | n-Butyl acrylate | Butyl 3-(2-(bromomethyl)-4-chloro-2,6-difluorophenyl)acrylate | 80-90 |
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Chlorantraniliprole, a Key Agrochemical
Introduction
Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class. It is highly effective against a range of lepidopteran pests, as well as some species of Coleoptera, Diptera, and Hemiptera. Its mode of action involves the activation of insect ryanodine receptors, leading to uncontrolled calcium release and subsequent paralysis and death of the target pest. The synthesis of Chlorantraniliprole involves the coupling of two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.
Synthesis of Chlorantraniliprole
The synthesis of Chlorantraniliprole is a multi-step process. A common method involves the amidation reaction between 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide. Various coupling agents and reaction conditions have been reported to achieve this transformation with high yield and purity.
Quantitative Data from Representative Synthetic Protocols
| Key Intermediate A | Key Intermediate B | Coupling Agent/Base | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 2-amino-5-chloro-N,3-dimethylbenzamide | Methanesulfonyl chloride / 3-picoline | Propionitrile | -5 to 0 °C, then room temp. | 97.0 (uncorrected) | >95 (HPLC) | [1] |
| 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 2-amino-5-chloro-N,3-dimethylbenzamide | Methanesulfonyl chloride / Potassium carbonate | Acetonitrile | 25 °C | 83 | 95 | [2] |
| 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 2-amino-5-chloro-N,3-dimethylbenzamide | p-chlorobenzenesulfonyl chloride | Acetonitrile | 29 °C, 4 hours | Not specified | Not specified | [2] |
| 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 2-amino-5-chloro-N,3-dimethylbenzamide | m-nitrobenzenesulfonyl chloride | Acetonitrile | 30 to 32 °C | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of Chlorantraniliprole using Methanesulfonyl Chloride in Propionitrile[1]
Materials:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
2-amino-5-chloro-N,3-dimethylbenzamide
-
Propionitrile
-
3-Picoline
-
Methanesulfonyl chloride
-
Water
Procedure:
-
To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (21.0 mmol) in propionitrile (18 mL), add 3-picoline (52 mmol).
-
Cool the mixture to -5 °C.
-
Add methanesulfonyl chloride (24 mmol) dropwise at a temperature between -5 and 0 °C.
-
Stir the mixture for 1 hour at 0 to 5 °C, and then for 3 hours at room temperature.
-
Add water (9 mL) dropwise and stir the mixture at room temperature for 1 hour.
-
Filter the mixture and wash the solids with 3:1 propionitrile-water (2 x 4 mL), then with propionitrile (2 x 4 mL).
-
Dry the solid under nitrogen to afford the title compound.
Protocol 2: Synthesis of Chlorantraniliprole using Methanesulfonyl Chloride in Acetonitrile[2]
Materials:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (32 g)
-
Acetonitrile (150 mL + 25 mL for rinsing)
-
Potassium carbonate (16.6 g, 0.12 mole)
-
2-amino-5-chloro-N,3-dimethylbenzamide (20 g)
-
Methanesulfonyl chloride (14 g, 0.12 moles)
-
Water (70 mL)
Procedure:
-
Add 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (32 g) to acetonitrile (150 mL) under stirring to form a reaction mass.
-
Add potassium carbonate (16.6 g) to the reaction mass under stirring to form a slurry.
-
Add 2-amino-5-chloro-N,3-dimethylbenzamide (20 g) to the slurry under stirring and rinse with acetonitrile (25 mL).
-
Add methanesulfonyl chloride (14 g) while maintaining the temperature at 25 °C to form a reaction mixture.
-
Equilibrate the reaction mixture at 25 °C for 1 hour. Monitor the formation of Chlorantraniliprole by HPLC.
-
Filter the obtained Chlorantraniliprole at 32 °C and wash with acetonitrile to obtain a cake.
-
Make a slurry of the obtained cake in water (70 mL) at 30 °C and filter.
-
Wash further with water and dry to obtain Chlorantraniliprole.
Synthetic Pathway and Workflow Visualization
The following diagrams illustrate the general synthetic pathway for Chlorantraniliprole and a typical experimental workflow.
Caption: Synthesis of Chlorantraniliprole via amidation.
Caption: General experimental workflow for Chlorantraniliprole synthesis.
References
Troubleshooting & Optimization
Technical Support Center: 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene Substitutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during nucleophilic substitution experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during nucleophilic substitution on this compound?
A1: The primary side reactions encountered are elimination (E2) to form 5-chloro-1,3-difluoro-2-methylidene-cyclohexane, over-alkylation of primary and secondary amines, and competing C-alkylation when using phenoxide nucleophiles. The two fluorine atoms in the ortho positions to the bromomethyl group create significant steric hindrance, which can influence the reaction pathway.
Q2: I am observing a significant amount of an elimination byproduct. How can I minimize its formation?
A2: Elimination is often favored by strong, sterically hindered bases and high reaction temperatures. To minimize the formation of the alkene byproduct, consider the following:
-
Base Selection: Use a weaker, non-nucleophilic base if a base is required. For example, potassium carbonate is often preferred over stronger bases like sodium hydride or alkoxides.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C can significantly suppress the elimination pathway.
-
Nucleophile Choice: If possible, use a less sterically demanding nucleophile.
Q3: When reacting with a primary amine, I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for the desired mono-alkylated product?
A3: Over-alkylation is a common issue when the initially formed secondary amine is still sufficiently nucleophilic to react with another molecule of the benzyl bromide. To favor mono-alkylation:
-
Stoichiometry: Use a large excess of the primary amine (3-5 equivalents or more). This statistically increases the probability of the benzyl bromide reacting with the primary amine rather than the secondary amine product.
-
Slow Addition: Add the this compound slowly to the solution of the amine. This keeps the concentration of the electrophile low, further favoring reaction with the more abundant primary amine.
-
Lower Temperature: Conducting the reaction at a lower temperature can reduce the rate of the second alkylation.
Q4: I am attempting a Williamson ether synthesis with a phenol and am seeing byproducts. What are the likely side reactions and how can I avoid them?
A4: Besides the desired O-alkylation, you may observe C-alkylation of the phenol, where the benzyl group attaches directly to the aromatic ring of the phenol, usually at the ortho or para position. To favor O-alkylation:
-
Solvent Choice: Use polar aprotic solvents like DMF or acetonitrile. These solvents solvate the cation of the phenoxide salt, leaving the oxygen anion more available for nucleophilic attack. Protic solvents can hydrogen-bond with the oxygen, making it less nucleophilic and promoting C-alkylation.[1]
-
Base Selection: Use a base that fully deprotonates the phenol to form the phenoxide. Sodium hydride (NaH) is often effective.
Troubleshooting Guides
Problem 1: Low Yield of Desired Substitution Product with Phenoxide Nucleophile
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired ether product and presence of a byproduct with a similar mass. | C-Alkylation: The phenoxide is reacting at the aromatic ring instead of the oxygen. | 1. Change Solvent: Switch from a protic solvent (e.g., ethanol) to a polar aprotic solvent like DMF or acetonitrile to enhance O-alkylation.[1] 2. Ensure Complete Deprotonation: Use a strong base like NaH to fully form the phenoxide before adding the benzyl bromide. |
| Low yield and presence of a lower molecular weight byproduct. | Elimination: The phenoxide is acting as a base, causing elimination of HBr. | 1. Lower Reaction Temperature: Perform the reaction at room temperature or below. 2. Use a Weaker Base: If possible, use a milder base like K₂CO₃. |
Problem 2: Formation of Multiple Products in Reactions with Primary or Secondary Amines
| Symptom | Possible Cause | Troubleshooting Steps |
| A mixture of mono- and di-alkylated products is observed. | Over-alkylation: The mono-alkylated amine product is reacting further with the starting material. | 1. Increase Amine Stoichiometry: Use a 3-5 fold excess of the amine nucleophile. 2. Slow Addition of Electrophile: Add the this compound dropwise to the reaction mixture. |
| Low overall yield and unreacted starting materials. | Steric Hindrance: The nucleophile is too bulky to efficiently attack the sterically hindered benzylic carbon. | 1. Increase Reaction Temperature: Gradually increase the temperature while monitoring for the onset of elimination. 2. Use a Less Hindered Nucleophile: If the chemistry allows, consider a smaller amine. |
Experimental Protocols
General Protocol for N-Alkylation of an Aniline with this compound
-
Reaction Setup: In a round-bottom flask, dissolve the aniline (3.0 eq.) and a non-nucleophilic base such as potassium carbonate (1.5 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Electrophile: To the stirred solution, add a solution of this compound (1.0 eq.) in the same solvent dropwise over 30 minutes at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Williamson Ether Synthesis with a Phenol
-
Formation of Phenoxide: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous DMF. Add a solution of the phenol (1.0 eq.) in anhydrous DMF dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 eq.) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Visualizing Reaction Pathways
Below are diagrams illustrating the key reaction pathways discussed.
Caption: Competing substitution (SN2) and elimination (E2) pathways.
Caption: O- versus C-alkylation of phenoxides based on solvent choice.
Caption: Troubleshooting workflow for over-alkylation of primary amines.
References
Technical Support Center: Optimizing Reactions with 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving reaction yields and overcoming common challenges when using 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
Low or no conversion in reactions with this compound is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Possible Causes and Solutions:
-
Insufficient Nucleophilicity: The electron-withdrawing fluorine and chlorine atoms on the benzene ring can slightly reduce the electrophilicity of the benzylic carbon, requiring a sufficiently reactive nucleophile.
-
Solution: If using a neutral nucleophile (e.g., an alcohol or amine), deprotonate it with a suitable base to increase its nucleophilicity. For weakly acidic nucleophiles like phenols, ensure complete deprotonation.
-
-
Inappropriate Base: The choice of base is critical for activating the nucleophile without causing side reactions.
-
Solution: For alcohol and phenol nucleophiles, common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). For amine nucleophiles, an excess of the amine itself or a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used.
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism.
-
Solution: For S_N2 reactions, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally effective as they solvate the cation of the nucleophile's salt, leaving the anion more reactive.
-
-
Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid the formation of degradation products.
-
Troubleshooting Workflow for Low Conversion:
Technical Support Center: Purification of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
This guide provides troubleshooting advice and frequently asked questions for the purification of reaction products leading to 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound? The two most effective methods are flash column chromatography over silica gel and recrystallization. The choice depends on the scale of the reaction and the nature of the impurities. Column chromatography is generally preferred for removing closely related side-products, while recrystallization is effective for removing less soluble impurities or for large-scale purification if a suitable solvent is found.
Q2: What are the likely impurities in a typical synthesis of this compound? The synthesis of this compound, likely via free-radical bromination of 2-chloro-4,6-difluorotoluene, can result in several impurities:
-
Unreacted Starting Material: 2-chloro-4,6-difluorotoluene.
-
Over-brominated Side Product: 2-(Dibromomethyl)-5-chloro-1,3-difluorobenzene.
-
Reagent Residues: If N-Bromosuccinimide (NBS) is used, succinimide will be a significant byproduct.[1]
-
Degradation Products: Benzylic bromides can be unstable and may hydrolyze if exposed to water or degrade upon prolonged exposure to heat or light.
Q3: What is a suitable mobile phase for purifying this compound by flash column chromatography? For column chromatography on silica gel, a non-polar solvent system is recommended.[2] A good starting point is a mixture of hexanes or petroleum ether with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[3]
Q4: How can I monitor the purity of the fractions and the final product? Purity can be assessed using several standard techniques:
-
Thin-Layer Chromatography (TLC): An excellent tool for monitoring the reaction progress and the separation during column chromatography. The compound is UV-active and should be visible as a dark spot under a 254 nm UV lamp.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components, helping to identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are definitive methods for structural confirmation and purity assessment by identifying signals from impurities.[4]
Q5: My compound appears to be degrading during purification on silica gel. What can I do? Benzylic bromides can be sensitive to the acidic nature of standard silica gel.[3] If degradation is observed (e.g., streaking on TLC, low recovery), consider the following:
-
Use Deactivated Silica Gel: Flush the packed column with a solvent system containing 1-2% triethylamine, followed by equilibration with the mobile phase before loading the sample.[3]
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Avoid Heat: Concentrate fractions under reduced pressure at low temperatures (e.g., <30°C).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | Product Loss During Recrystallization: Too much solvent was used, or the solution was not cooled sufficiently. | Use the minimum amount of hot solvent required to dissolve the product. Cool the solution slowly and then in an ice bath to maximize crystal formation.[2] |
| Degradation on Column: The compound is sensitive to the stationary phase. | Use deactivated silica gel or an alternative like neutral alumina. Ensure the purification is performed quickly.[3] | |
| Incomplete Reaction: Significant starting material remains. | Before purification, confirm the reaction has gone to completion using TLC or GC-MS. | |
| Product is Still Impure After Column Chromatography | Poor Separation: The chosen mobile phase does not provide adequate resolution between the product and impurities. | Optimize the mobile phase using TLC. A less polar system may be required to better separate the product from faster-running impurities, or a gradient elution could be employed.[5] |
| Column Overloading: Too much crude material was loaded onto the column. | Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica:crude product by weight). | |
| Co-eluting Impurities: An impurity has a very similar polarity to the product. | Re-purify the material using a different solvent system or consider recrystallization if the product is a solid. | |
| Streaking on TLC Plate | Compound Degradation: The compound is unstable on the silica TLC plate. | Add a small amount of triethylamine (0.1-1%) to the developing solvent to neutralize the silica. |
| Sample is Too Concentrated: The spotting solution is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
Data Presentation
Table 1: Example TLC Analysis for Purification Monitoring
| Component | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Visualization |
| Starting Material (2-chloro-4,6-difluorotoluene) | 98:2 | ~0.8 | UV (254 nm) |
| Product (this compound) | 98:2 | ~0.3 | UV (254 nm) |
| Dibrominated Side Product | 98:2 | ~0.2 | UV (254 nm) |
| Succinimide | 98:2 | ~0.0 (baseline) | KMnO₄ stain |
Table 2: Illustrative Column Chromatography Purification Parameters
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm Diameter x 400 mm Length |
| Crude Product Load | 2.0 g |
| Eluent System | Gradient: 100% Hexane (2 column volumes) -> 99:1 Hexane:EtOAc (5 CV) -> 98:2 Hexane:EtOAc (10 CV) |
| Typical Yield | 1.5 g |
| Purity (by GC) | >98% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase by testing solvent mixtures (e.g., Hexane:Ethyl Acetate) to achieve an Rf of 0.2-0.3 for the product.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane).[2]
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (~2 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 3-4 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[3]
-
Carefully add this powder to the top of the packed column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply gentle air pressure to begin eluting the compounds.
-
Collect fractions (e.g., 20 mL each) in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator at low temperature (<30°C) to yield the purified product.
Protocol 2: Purity Assessment by TLC
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot a dilute solution of the crude material, the purified product, and any relevant standards onto the origin line.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil. If necessary, further visualization can be done using a potassium permanganate stain.[3]
-
Rf Calculation: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for poor separation during column chromatography.
References
Preventing decomposition of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a substituted benzyl bromide. Benzyl bromides are versatile reagents in organic synthesis, often used to introduce a benzyl group to a molecule. This particular compound, with its chloro and difluoro substituents, is valuable in the synthesis of complex molecules, including pharmaceutical intermediates and other specialty chemicals. The halogen substituents can influence the compound's reactivity and the properties of the final product.
Q2: What are the main causes of decomposition of this compound during a reaction?
The primary causes of decomposition for this benzylic bromide include:
-
Hydrolysis: Reaction with water, which can be present as a solvent or as an impurity, to form the corresponding benzyl alcohol.
-
Nucleophilic Attack by Solvents or Reagents: Solvents like alcohols or other nucleophilic reagents can react with the compound, leading to undesired byproducts.
-
Elimination Reactions: In the presence of a strong base, elimination of HBr can occur, forming a reactive quinone methide intermediate.
-
High Temperatures: Elevated temperatures can promote decomposition, leading to the formation of tars and other impurities.
-
Photochemical Decomposition: Exposure to light, particularly UV light, can initiate radical reactions that lead to decomposition.
Q3: How do the electron-withdrawing fluorine and chlorine substituents affect the stability and reactivity of the molecule?
The fluorine and chlorine atoms are electron-withdrawing groups. Their presence on the benzene ring has several effects:
-
Decreased SN1 Reactivity: They destabilize the formation of a positive charge on the benzylic carbon (a benzyl carbocation), which slows down SN1-type reactions.[1]
-
Influence on SN2 Reactivity: While they can make the benzylic carbon more electrophilic, they may also influence the overall rate of SN2 reactions. The specific impact can depend on the nucleophile and reaction conditions.
-
Increased Susceptibility to Nucleophilic Aromatic Substitution (SNAr): Under certain conditions, particularly with strong nucleophiles, the halogen atoms on the ring could potentially undergo substitution, although this is generally less favorable than substitution at the benzylic position.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Decomposition of the starting material: The reagent may have degraded before or during the reaction. | - Use fresh or properly stored this compound. - Ensure anhydrous reaction conditions by using dry solvents and inert atmosphere (e.g., nitrogen or argon). - Run the reaction at a lower temperature. |
| Slow reaction rate: The electron-withdrawing groups may be deactivating the substrate towards the desired reaction. | - Increase the reaction temperature cautiously, monitoring for decomposition. - Use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of SN2 reactions. - Consider using a catalyst if applicable to your reaction type. | |
| Formation of multiple byproducts | Hydrolysis: Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. |
| Elimination: Use of a strong, sterically hindered base. | - Use a weaker, non-nucleophilic base if a base is required. - Run the reaction at a lower temperature. | |
| Side reactions with solvent: The solvent may be acting as a nucleophile. | - Choose a non-nucleophilic solvent (e.g., toluene, THF, acetonitrile). | |
| Formation of a colored (e.g., yellow, brown) reaction mixture | Decomposition/Polymerization: This often indicates the formation of complex side products or tars due to thermal or photochemical instability. | - Protect the reaction from light by wrapping the flask in aluminum foil. - Lower the reaction temperature. - Ensure all reagents are pure and free of contaminants that could initiate polymerization. |
| Difficulty in purifying the product | Presence of unreacted starting material and/or byproducts with similar polarity to the product. | - Optimize the reaction stoichiometry to ensure complete consumption of the starting material. - Employ a different purification technique (e.g., crystallization, distillation under reduced pressure if the product is stable). - Use a different solvent system for chromatography to improve separation. |
Experimental Protocols & Methodologies
General Considerations for Handling and Storage:
-
Storage: this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent decomposition.
-
Handling: Due to its lachrymatory nature (causes tearing), this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Illustrative Experimental Workflow for a Typical Nucleophilic Substitution Reaction:
Caption: A generalized workflow for a nucleophilic substitution reaction.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues during reactions involving this compound.
Caption: A step-by-step guide to diagnosing reaction problems.
References
Overcoming steric hindrance in 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene reactions
Welcome to the technical support center for reactions involving 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this sterically hindered reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why are my nucleophilic substitution reactions with this compound proceeding at a very slow rate or not at all?
A1: The slow reaction rate is primarily due to significant steric hindrance around the benzylic carbon.[1][2][3] The two fluorine atoms in the ortho positions (positions 2 and 6 relative to the bromomethyl group) create a crowded environment. This steric bulk physically obstructs the pathway for a nucleophile to approach and attack the electrophilic carbon of the bromomethyl group, thereby increasing the activation energy of the reaction.[1]
Additionally, the electron-withdrawing nature of the fluorine and chlorine substituents can influence the reactivity of the benzylic position. While benzylic halides are generally reactive, the specific substitution pattern of this molecule presents a considerable steric barrier that must be overcome.[4]
Q2: How can I improve the yield and rate of an Sₙ2 reaction with this substrate?
A2: To overcome the steric hindrance and improve Sₙ2 reaction outcomes, several parameters can be optimized. Consider the following strategies:
-
Nucleophile Selection: Employ small, yet highly reactive ("potent") nucleophiles. For example, azide (N₃⁻) or cyanide (CN⁻) are generally less sterically demanding than larger nucleophiles.[5] Avoid bulky nucleophiles like tert-butoxide, which will strongly favor elimination side reactions.
-
Solvent Choice: Use polar aprotic solvents such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide).[5] These solvents effectively solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and more reactive.
-
Temperature Control: A moderate increase in reaction temperature can provide the necessary energy to overcome the activation barrier.[6] However, this must be done cautiously, as higher temperatures can also promote the competing E2 elimination side reaction.[5]
-
Phase-Transfer Catalysis (PTC): For reactions involving a nucleophile in an aqueous or solid phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be highly effective. The catalyst transports the nucleophile into the organic phase, increasing its effective concentration around the substrate and accelerating the reaction.[7]
Q3: I am observing a significant amount of elimination byproducts. How can I minimize these side reactions?
A3: The formation of alkene byproducts is indicative of a competing E2 elimination pathway. This is especially common when using nucleophiles that are also strong bases.[8] To favor substitution over elimination, consider these adjustments:
-
Use a Less Basic Nucleophile: If possible, choose a nucleophile that is a weak base. For instance, halides (I⁻, Br⁻) and azide (N₃⁻) are good nucleophiles but relatively weak bases.[8]
-
Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., room temperature or below) will disproportionately slow down the elimination pathway, thus favoring the desired Sₙ2 product.[5]
-
Avoid Bulky Bases/Nucleophiles: Sterically hindered bases preferentially act as bases rather than nucleophiles, promoting elimination.
Q4: Are there alternative strategies to form a new carbon-carbon or carbon-heteroatom bond at the benzylic position?
A4: Yes, when traditional Sₙ2 reactions fail, modern catalytic methods offer powerful alternatives:
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), or Sonogashira (with terminal alkynes) can be effective. The success of these reactions with sterically hindered substrates often depends critically on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key steps of the catalytic cycle.[7][9][10]
-
Photocatalysis: A cooperative catalytic approach using a photocatalyst can generate a benzylic radical from the benzyl bromide under mild conditions.[11][12] This radical intermediate is less sensitive to steric hindrance and can be coupled with a variety of partners, offering a distinct advantage for challenging substrates.[11]
Troubleshooting Guides and Data
Guide 1: Optimizing Nucleophilic Substitution Reactions
When encountering low yields or slow rates, a systematic optimization of reaction conditions is crucial. The following table summarizes key parameters and their expected effects on reactions with sterically hindered benzylic bromides.
| Parameter | Recommended Action | Rationale | Potential Pitfall |
| Nucleophile | Use a small, potent nucleophile (e.g., CN⁻, N₃⁻, RS⁻). | Minimizes steric clash at the reaction center, favoring the Sₙ2 pathway. | Highly basic nucleophiles (e.g., RO⁻) can lead to elimination. |
| Solvent | Employ polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile). | Enhances nucleophilicity by poorly solvating the anionic nucleophile.[5] | Can be difficult to remove during workup. |
| Temperature | Start at room temperature and increase cautiously (e.g., to 50-80 °C). | Provides energy to overcome the steric activation barrier.[6] | Excessive heat strongly favors E2 elimination over Sₙ2 substitution.[5] |
| Catalyst | Add a phase-transfer catalyst (e.g., TBAB) for biphasic reactions. | Increases the effective concentration of the nucleophile in the organic phase.[7] | Catalyst may complicate purification. |
Guide 2: Selecting a Palladium-Catalyzed Cross-Coupling Strategy
For C-C bond formation, cross-coupling reactions provide a robust alternative. The choice of ligand is critical for success with hindered substrates.
| Reaction | Coupling Partner | Recommended Ligands for Hindered Substrates | Typical Base |
| Suzuki-Miyaura | Boronic Acid / Ester | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Sonogashira | Terminal Alkyne | PPh₃, Xantphos | Et₃N, DIPEA |
| Buchwald-Hartwig | Amine | Bulky, electron-rich phosphines (e.g., RuPhos, JohnPhos) | NaOtBu, LHMDS |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Sodium Azide
This protocol provides a starting point for the azidation of this compound. Note: This is a representative procedure and may require optimization.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve sodium azide (1.5 eq) in anhydrous DMF.
-
To the stirred solution, add this compound (1.0 eq).
-
Heat the reaction mixture to 50-60 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography as needed.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for coupling with an arylboronic acid. Note: Catalyst, ligand, and base may require screening for optimal results.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq) or another suitable Pd catalyst/ligand system
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and potassium carbonate (2.0 eq).
-
Purge the vessel with an inert atmosphere (e.g., Argon).
-
Add the degassed solvent mixture (e.g., Toluene/Water 4:1).
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Visualizations
References
- 1. fiveable.me [fiveable.me]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent choice and other reaction parameters for the nucleophilic substitution of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic substitution reactions?
A1: this compound is a primary benzylic bromide. Benzylic halides are generally highly reactive towards nucleophilic substitution reactions due to the "benzylic effect," where the aromatic ring stabilizes the transition state. The reaction typically proceeds via an SN2 mechanism, especially with strong nucleophiles and in polar aprotic solvents.
Q2: Which type of solvent is most suitable for nucleophilic substitution on this compound?
A2: Polar aprotic solvents are highly recommended for SN2 reactions involving this compound. These solvents can dissolve the nucleophile and the substrate while minimally solvating the anionic nucleophile, thus enhancing its reactivity. Commonly used and effective polar aprotic solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).[1]
Q3: Can I use polar protic solvents like ethanol or water?
A3: While the reaction may proceed in polar protic solvents, they are generally not ideal for SN2 reactions with this substrate. Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon. This can lead to slower reaction rates and potentially favor competing SN1 and elimination pathways, although elimination is less common for primary benzylic halides.
Q4: What are some common nucleophiles that can be used with this substrate?
A4: A wide range of nucleophiles can be employed, including:
-
Oxygen nucleophiles: Alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) to form ethers.
-
Nitrogen nucleophiles: Amines (primary and secondary) to form substituted benzylamines, and sodium azide to form benzyl azides.
-
Sulfur nucleophiles: Thiolates (e.g., sodium thiophenoxide) to form thioethers.
-
Carbon nucleophiles: Cyanide salts to form nitriles.
Q5: What are the expected side reactions?
A5: The primary side reaction to consider is elimination (E2), especially if a sterically hindered or strongly basic nucleophile is used (e.g., potassium tert-butoxide). However, for primary benzylic bromides like this one, substitution is generally the major pathway. Over-alkylation can occur with certain nucleophiles, such as amines, where the product of the initial reaction is also nucleophilic.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | Ensure a polar aprotic solvent (DMF, DMSO, Acetonitrile) is being used. If using a protic solvent, switch to a polar aprotic one to enhance the SN2 reaction rate. |
| Low Reaction Temperature | Gently heat the reaction mixture. Many SN2 reactions benefit from moderate heating (e.g., 50-80 °C) to increase the reaction rate. Monitor for potential decomposition at higher temperatures. |
| Poor Nucleophile Strength | If using a weak nucleophile, consider converting it to its conjugate base (e.g., using a non-nucleophilic base like sodium hydride to deprotonate an alcohol to form a more reactive alkoxide). |
| Decomposition of Substrate | Benzylic bromides can be lachrymatory and somewhat unstable. Ensure the starting material is pure and has been stored properly. |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can react with some nucleophiles (e.g., strong bases) and interfere with the reaction. |
Problem 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Competing Elimination Reaction | If an elimination product is observed, consider using a less sterically hindered and/or less basic nucleophile. Lowering the reaction temperature can also favor substitution over elimination. |
| Over-alkylation (e.g., with amines) | Use a slight excess of the amine nucleophile to minimize the formation of the di-benzylated product. Alternatively, use a large excess of the amine. |
| SN1 Pathway Competing | This is less likely for a primary benzylic bromide but can be promoted by polar protic solvents. Ensure a polar aprotic solvent is used to favor the SN2 pathway. |
Quantitative Data Summary
The following table provides representative yields for nucleophilic substitution reactions on substituted benzyl bromides in various polar aprotic solvents. While specific data for this compound is limited, these values serve as a general guideline.
| Nucleophile | Solvent | Typical Yield (%) | Reference |
| Sodium Azide | DMSO | ~73% | [2] |
| Sodium Azide | DMF/H₂O | ~82% (for the subsequent click product) | [3] |
| Fluoride (Et₃N·3HF) | Acetonitrile | 68-74% | [1][4] |
| Alkoxide (KOH) | DMSO | >90% (inferred) | [5] |
Experimental Protocols
Protocol 1: General Procedure for Ether Synthesis
-
To a solution of the desired alcohol (1.1 equivalents) in anhydrous DMF (5 mL per mmol of the alcohol), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Azide Synthesis
-
Dissolve this compound (1.0 equivalent) in DMSO (approximately 2.4 mL per mmol of the bromide).[2]
-
Add sodium azide (1.5 equivalents) as a solid in one portion.[2]
-
Stir the reaction mixture at room temperature overnight.[2]
-
Slowly add water to the reaction mixture (an exothermic process).[2]
-
Extract the product with diethyl ether.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzyl azide.[2]
Visualizations
References
- 1. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control for Selective Reactions of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve selective reactions through precise temperature control.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
The primary reactive site is the benzylic carbon of the bromomethyl group (-CH₂Br). This site is highly susceptible to nucleophilic substitution reactions (Sₙ2 and Sₙ1) due to the stability of the potential benzylic carbocation intermediate and the good leaving group nature of bromide. The chloro and fluoro substituents on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution under typical alkylation conditions.
Q2: How does temperature influence the reaction of this compound with nucleophiles?
Temperature is a critical parameter for controlling the selectivity between substitution (Sₙ2/Sₙ1) and elimination (E2/E1) reactions. Generally, lower temperatures favor substitution, while higher temperatures promote elimination reactions, which can lead to the formation of undesired alkene byproducts.[1] Precise temperature control is therefore essential for maximizing the yield of the desired substitution product.
Q3: What are the common side reactions to consider when using this reagent?
Common side reactions include:
-
Over-alkylation: Primary or secondary amines can undergo further alkylation to form tertiary amines or even quaternary ammonium salts.
-
Elimination: As mentioned, elevated temperatures can lead to the formation of 2-alkenyl-5-chloro-1,3-difluorobenzene derivatives.
-
N- vs. O-alkylation: When using ambident nucleophiles (e.g., phenoxides with other nucleophilic sites), a mixture of N- and O-alkylated products can be formed.
Q4: Can the chloro or fluoro groups on the aromatic ring be displaced?
Under the typical conditions used for nucleophilic substitution at the bromomethyl group, the chloro and fluoro substituents on the aromatic ring are unreactive. Nucleophilic aromatic substitution requires much harsher conditions (e.g., very strong nucleophiles, high temperatures, or specific catalysts) that are generally not employed for simple alkylations at the benzylic position.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of the desired substitution product | 1. Reaction temperature is too high, favoring elimination. 2. Incomplete reaction. 3. Steric hindrance from a bulky nucleophile. [2][3] | 1. Lower the reaction temperature. Start at 0°C or room temperature and slowly increase if necessary. Monitor the reaction by TLC or GC-MS to find the optimal temperature that minimizes byproduct formation. 2. Increase the reaction time or slightly increase the temperature. Ensure the reaction is monitored to avoid decomposition. Consider a more polar aprotic solvent like DMF or DMSO to enhance the rate of Sₙ2 reactions. 3. Use a less hindered nucleophile if possible. If not, a higher reaction temperature might be required, but this increases the risk of elimination. A careful optimization of temperature will be necessary. |
| Formation of a significant amount of elimination byproduct | Reaction temperature is too high. | Reduce the reaction temperature. Generally, elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases.[1] Running the reaction at or below room temperature is advisable. |
| Product is a mixture of mono- and di-alkylated amines | The initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further. | 1. Use a large excess of the primary amine. This increases the probability that the electrophile will react with the primary amine rather than the secondary amine product. 2. Control the stoichiometry. Use the amine as the limiting reagent and add the alkylating agent slowly to the reaction mixture. 3. Lower the reaction temperature. This can help to control the rate of the second alkylation. |
| Formation of a quaternary ammonium salt with a tertiary amine | The tertiary amine is acting as a nucleophile. | Lower the reaction temperature. The formation of quaternary ammonium salts is often an exothermic process, and lower temperatures can help to control the reaction rate.[4][5] |
| Mixture of N- and O-alkylated products with an ambident nucleophile | The nucleophile has two reactive sites (e.g., a phenol with an amino group). | Reaction conditions can influence selectivity. The choice of solvent and counter-ion can influence the site of alkylation. Harder electrophiles tend to favor reaction at the harder nucleophilic center (oxygen), while softer electrophiles favor the softer center (nitrogen). Temperature can also play a role in the kinetic versus thermodynamic product distribution.[6][7][8][9] |
Experimental Protocols
Below are generalized protocols for key reactions. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for N-Alkylation of a Primary or Secondary Amine
This protocol describes a typical Sₙ2 reaction for the formation of a C-N bond.
References
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US5696292A - Process for producing quarternary ammonium compounds - Google Patents [patents.google.com]
- 5. US4480126A - Process for the preparation of quaternary ammonium compounds - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Cross-Coupling with 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
This guide provides technical support for researchers using 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene in cross-coupling reactions. It includes frequently asked questions, troubleshooting guides, recommended starting conditions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the reactivity order of the halogen atoms in this compound for palladium-catalyzed cross-coupling?
A1: The primary reactive site for cross-coupling under typical conditions is the benzylic C(sp³)-Br bond. The carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the aromatic carbon-chlorine (C(sp²)-Cl) bond.[1] This inherent difference in reactivity allows for chemoselective functionalization at the bromomethyl group while leaving the chloro-substituent on the aromatic ring intact for potential subsequent transformations.[1][2]
Q2: Which cross-coupling reactions are most suitable for functionalizing the benzylic bromide position?
A2: The Suzuki-Miyaura, Heck, and Sonogashira reactions are highly effective and commonly used for forming new carbon-carbon bonds at the benzylic position.[3][4] The choice of reaction depends on the desired final product:
-
Suzuki-Miyaura Coupling: For creating a C(sp³)-C(sp²) bond with an aryl or vinyl boronic acid/ester.[5]
-
Heck Coupling: For coupling with an alkene.[4]
-
Sonogashira Coupling: For coupling with a terminal alkyne to form a C(sp³)-C(sp) bond.[6]
Q3: How can I ensure selective coupling at the C-Br bond without reacting the C-Cl bond?
A3: Selectivity is generally achieved by using reaction conditions optimized for the more reactive C-Br bond. Conditions for activating aryl chlorides are typically more forcing, requiring specialized bulky, electron-rich ligands (e.g., Buchwald-type ligands), higher temperatures, and sometimes different bases.[2][7] By using standard conditions for benzylic bromide coupling, the C-Cl bond will remain unreacted.[1]
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Yield of the Desired Product
-
Q: My reaction shows very low conversion, with most of the starting material remaining. What should I check first?
-
A: Low conversion is often related to catalyst activity or suboptimal reaction conditions.[8]
-
Catalyst Inactivity: Ensure your palladium source and ligand are pure and have been stored correctly under an inert atmosphere. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a fresh batch or a more robust precatalyst.[9]
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst. Ensure your solvents and reaction setup are thoroughly degassed, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2][10]
-
Incorrect Conditions: The chosen base, solvent, or temperature may not be optimal. A systematic screening of these parameters is recommended. For instance, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than Na₂CO₃.[3][10] Increasing the temperature can also help overcome activation barriers.[9]
-
-
-
Q: I am using a Pd(II) precatalyst and see no product. What is the problem?
-
A: Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) must be reduced in situ to the active Pd(0) catalyst. If this reduction is inefficient, the catalytic cycle will not start. Ensure your reaction conditions promote this step. Alternatively, switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass this issue.[9]
-
Issue 2: Formation of Significant Byproducts
-
Q: I am performing a Suzuki-Miyaura coupling and observe significant homocoupling of my boronic acid. How can I prevent this?
-
A: Homocoupling is a common side reaction, often promoted by the presence of oxygen or unreduced Pd(II) species.[10] To minimize it, ensure the reaction is rigorously degassed. Using a direct Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling by ensuring the active catalyst is readily available.[10]
-
-
Q: My boronic acid appears to be decomposing, leading to a protodeboronated byproduct. What can I do?
-
A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is often caused by harsh basic conditions, excess water, or high temperatures.[9] To mitigate this:
-
-
Q: I am seeing byproducts derived from the decomposition of this compound. Why is this happening?
-
A: The benzylic bromide is susceptible to nucleophilic attack by the base or other nucleophiles in the mixture, which can lead to substitution or elimination side products.[3] Consider using a bulkier, less nucleophilic base. Additionally, homo-coupling of the benzylic bromide can occur. Optimizing the catalyst and ligand system to accelerate the desired cross-coupling pathway can help outcompete these side reactions.
-
Catalyst and Condition Selection Tables
The following tables provide recommended starting conditions for various cross-coupling reactions, based on literature for analogous benzylic halides.[3][5][11]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is a good starting point as a direct Pd(0) source.[5] |
| Ligand | PPh₃, SPhos, XPhos, dppf | For challenging couplings, bulky, electron-rich Buchwald ligands like SPhos can improve yields.[5][10] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ and Cs₂CO₃ are often effective for less reactive substrates.[3] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene, DMF | A mixture of an organic solvent and water helps dissolve the inorganic base.[11] |
| Temperature | 80-110 °C | Start around 90°C and increase if the reaction is sluggish.[3] |
Table 2: Recommended Starting Conditions for Heck Coupling
| Component | Recommendation | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and cost-effective choice.[12] |
| Ligand | PPh₃, P(o-tol)₃ | Triphenylphosphine is a standard ligand for Heck reactions.[12] |
| Base | Et₃N, Na₂CO₃, K₂CO₃ | An amine base like triethylamine often acts as both the base and a solvent. |
| Solvent | DMF, Acetonitrile, Toluene | Anhydrous, polar aprotic solvents are typically used.[12] |
| Temperature | 100-140 °C | Heck reactions often require higher temperatures to proceed efficiently.[12] |
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Notes |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Both are common and effective catalysts for this reaction.[6] |
| Co-catalyst | CuI (1-5 mol%) | Copper(I) iodide is a crucial co-catalyst in the traditional Sonogashira reaction.[6] |
| Base | Et₃N, Diisopropylamine | The amine base neutralizes the HX byproduct and can also serve as the solvent.[6] |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are critical for success. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be performed under mild temperature conditions.[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point and should be optimized for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
Technical Support Center: Managing Hydrodehalogenation Side Products
Welcome to the technical support center for managing hydrodehalogenation side products. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experiments involving hydrodehalogenation as an undesirable side reaction.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem?
A1: Hydrodehalogenation is an undesired side reaction where a halogen atom (F, Cl, Br, I) on a starting material, typically an aryl or vinyl halide, is replaced by a hydrogen atom. This leads to the formation of a reduced, non-functionalized byproduct, which lowers the yield of your desired product and complicates its purification.[1]
Q2: What are the primary causes of hydrodehalogenation in my reaction?
A2: Hydrodehalogenation is primarily caused by factors that lead to the formation of a palladium-hydride (Pd-H) species. This intermediate can reductively eliminate with the organic group to form the undesired byproduct. Key contributing factors include:
-
Presence of Hydride Donors: Trace amounts of water, alcohols (especially methanol and ethanol), amines, or even certain bases can act as sources for the palladium-hydride species.[1]
-
Catalyst Activity: Highly active palladium catalysts can sometimes preferentially promote the hydrodehalogenation pathway, especially with electron-rich aryl halides.[1]
-
Reaction Kinetics: If the rate of your desired reaction (e.g., cross-coupling) is slow compared to the rate of hydrodehalogenation, the formation of the side product will be more significant.[1]
-
High Temperature: Elevated temperatures can increase the rate of dehalogenation.[1]
Q3: How does the type of halide in my starting material affect the likelihood of hydrodehalogenation?
A3: The strength of the carbon-halogen bond is a critical factor. The bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, aryl iodides are the most reactive and generally the most susceptible to hydrodehalogenation, followed by aryl bromides, and then chlorides. If your synthetic route allows, switching from a more reactive halide (like iodide) to a less reactive one (like bromide or chloride) can significantly reduce the formation of the hydrodehalogenated byproduct.
Q4: How can I detect and quantify the amount of hydrodehalogenation byproduct?
A4: You can detect and quantify this side product by analyzing the crude reaction mixture using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The dehalogenated byproduct will likely have a different Rf value compared to your starting material and desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show a new aromatic proton signal in the place where the halogen atom was.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the components of your reaction mixture. The dehalogenated product will have a distinct retention time and a molecular weight corresponding to the replacement of the halogen with hydrogen. A detailed protocol for quantification using GC-MS is provided in the "Experimental Protocols" section.
Q5: I am trying to hydrogenate an alkene in my molecule, but I am also seeing dehalogenation of my aryl halide. How can I achieve selective reduction?
A5: Achieving selective hydrogenation of an alkene in the presence of an aryl halide is a common challenge. Standard hydrogenation catalysts like Pd/C are often too reactive and can cause dehalogenation. Here are some strategies to improve selectivity:
-
Catalyst Poisoning: You can intentionally "poison" a palladium catalyst to reduce its activity. For example, using diphenylsulfide with Pd/C can selectively reduce alkenes and alkynes without affecting aryl halides.
-
Use a Different Catalyst: Consider catalysts known for their chemoselectivity. For instance, Wilkinson's catalyst (Rh(PPh₃)₃Cl) is often used for the selective hydrogenation of alkenes and alkynes without affecting other functional groups. Shvo's catalyst, a ruthenium complex, can also be used for selective hydrogenations.
-
Manganese-based systems: A combination of manganese dust and water has been shown to generate H₂ gas in situ, allowing for the highly selective reduction of alkenes and alkynes in the presence of labile functional groups under mild conditions.
Troubleshooting Guides
If you are observing significant hydrodehalogenation, use the following guides to diagnose and solve the issue.
General Troubleshooting Workflow
This workflow provides a systematic approach to identifying the source of the problem and implementing a solution.
Competing Catalytic Pathways
Understanding where the desired and undesired reactions diverge is key to solving the problem. The goal is to favor the rate of the desired transformation (k₁) over the formation of the palladium-hydride species that leads to hydrodehalogenation (k₂).
Data Presentation
The choice of reaction parameters is critical in minimizing hydrodehalogenation. The following table summarizes the effects of different catalysts and solvents on a Sonogashira coupling reaction that is prone to a dehalogenation/hydrogenation side reaction.[2]
| Entry | Catalyst | Solvent | Yield of Desired Product (%) |
| 1 | Pd₂(dba)₃ | NMP | 5 |
| 2 | Pd₂(dba)₃ | THF | 5 |
| 3 | Pd₂(dba)₃ | ACN | 6 |
| 4 | Pd(PPh₃)₂Cl₂ | NMP | 6 |
| 5 | Pd(PPh₃)₂Cl₂ | THF | 7 |
| 6 | Pd(PPh₃)₂Cl₂ | ACN | 10 |
| 7 | Pd(PPh₃)₄ | ACN | 13 |
| 8 | Pd(PPh₃)₄ | NMP | 11 |
| 9 | Pd(PPh₃)₄ | THF | 10 |
Reaction Conditions: Hexaiodobenzene (0.27 mmol), terminal alkyne (12 equiv), CuI (30 mol %), TEA/solvent = 1:2 (v/v), 100 °C, 72 h.[2] NMP = N-methylpyrrolidone, THF = Tetrahydrofuran, ACN = Acetonitrile.
This data indicates that for this specific transformation, the combination of Pd(PPh₃)₄ as the catalyst and acetonitrile (ACN) as the solvent provided the highest yield of the desired polyyne product, suggesting these conditions are most favorable for minimizing the hydrodehalogenation side reaction.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Minimal Dehalogenation
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide, using a catalyst system known to suppress hydrodehalogenation.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Schlenk flask or sealed vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a stir bar, add the aryl bromide, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.[3]
-
Add the degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[3]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Quantification of Hydrodehalogenation Byproduct by GC-MS
This protocol outlines a general method for preparing and analyzing a crude reaction mixture to determine the ratio of the desired product to the hydrodehalogenated byproduct.
1. Sample Preparation:
-
Take a small, representative aliquot (e.g., 50 µL) of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).
-
Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with the product, byproduct, or starting materials.[3]
-
If necessary, filter the sample through a small plug of silica gel using additional solvent to remove solid particles (like the base) and non-volatile components.[3]
2. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[3]
-
Method:
-
Injector Temperature: 250 °C[3]
-
Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5-10 minutes. This program should be optimized to ensure good separation of all components.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]
-
MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected product and byproduct (e.g., 50-500 m/z).[3]
-
3. Data Analysis:
-
Identify the peaks corresponding to the desired product and the dehalogenated byproduct by their retention times and mass spectra. The mass spectrum of the byproduct should show a molecular ion corresponding to the mass of the starting material minus the mass of the halogen plus the mass of one hydrogen atom.
-
Integrate the peak areas for the desired product, the byproduct, and the internal standard.
-
Calculate the relative response factors if necessary and determine the ratio of product to byproduct to quantify the extent of the side reaction.
References
Technical Support Center: Work-up Procedures for 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites and common reaction types for this compound?
A1: The primary reactive site is the electrophilic benzylic carbon of the bromomethyl group (-CH₂Br). This site is highly susceptible to nucleophilic attack. Consequently, the most common reactions are nucleophilic substitutions (both SN1 and SN2 mechanisms are possible), where the bromide ion is displaced by a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions.[1][2] The stability of the resulting benzylic carbocation or the accessibility of the benzylic carbon makes it a reactive substrate.[3][4]
Q2: What are the most common side reactions to be aware of during my experiment?
A2: The most prevalent side reactions include:
-
Hydrolysis: The benzylic bromide can react with any water present in the reaction mixture or during aqueous work-up to form the corresponding 2-(hydroxymethyl)-5-chloro-1,3-difluorobenzene.[5] Ensuring anhydrous reaction conditions is crucial to minimize this.
-
Over-alkylation: If the product of the reaction is still nucleophilic (e.g., a primary amine becomes a secondary amine), it can react with another molecule of the starting material, leading to di-substituted byproducts.[5]
-
Elimination: While less common for benzylic halides, using a strong, sterically hindered base can potentially lead to elimination side products.
-
Reaction with Solvents: Nucleophilic solvents, if used, may compete with the desired nucleophile and react with the benzylic bromide.[5]
Q3: I am observing a persistent emulsion during the aqueous work-up. How can I resolve this?
A3: Emulsion formation is a common issue that complicates phase separation. Here are several effective strategies to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often forces the separation of the organic and aqueous layers.[6]
-
Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite®. This can remove fine particulate matter that may be stabilizing the emulsion.[6]
-
Centrifugation: If the equipment is available, centrifuging the mixture is a highly effective method to accelerate phase separation.[6]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to a few hours) can lead to gradual separation.[6]
Q4: How can I effectively remove unreacted starting material and other impurities from my final product?
A4: The purification strategy depends on the properties of your product:
-
Column Chromatography: This is the most versatile method for separating the product from unreacted starting material and non-polar byproducts.
-
Acid/Base Washes: If your product has basic properties (e.g., an amine), washing the organic layer with a dilute aqueous acid (like 1 M HCl) will protonate the product, moving it to the aqueous layer while the unreacted starting material remains in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting. Conversely, an acidic product can be separated with a basic wash (e.g., NaHCO₃ solution).[5][7]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.
Q5: What are the key safety precautions when working with this compound?
A5: Benzyl bromides are lachrymators (tear-inducing) and irritants. It is critical to handle this compound and its derivatives in a well-ventilated chemical fume hood at all times.[8] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of vapors and any contact with skin and eyes.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions.
| Issue Encountered | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | • Incomplete reaction.• Hydrolysis of the starting material or product.• Nucleophile is too weak or sterically hindered.• Product loss during aqueous extraction. | • Monitor reaction progress using TLC or LC-MS.• Ensure strictly anhydrous conditions; dry solvents and glassware.• Consider using a stronger nucleophile, a catalyst, or more forcing reaction conditions (e.g., higher temperature).• Minimize the number of extraction steps or perform a back-extraction if necessary. |
| Multiple Spots on TLC (Impure Product) | • Unreacted starting material.• Formation of the hydrolysis byproduct (benzyl alcohol).• Over-alkylation or other side reactions. | • Purify the crude product using flash column chromatography.• If the product is an amine, perform an acid wash to remove the neutral starting material.[7]• If the byproduct is the alcohol, ensure all future reactions are run under anhydrous conditions. |
| Difficulty in Isolating Product | • Product is highly soluble in the aqueous phase.• Product is an oil and does not solidify.• Emulsion formation during work-up. | • Saturate the aqueous phase with NaCl (brine) before extraction to "salt out" the product.• Attempt purification by column chromatography.• To break emulsions, add brine, filter through Celite, or centrifuge the mixture.[6] |
Experimental Protocols
General Protocol for Nucleophilic Substitution and Work-Up
This protocol provides a general workflow for reacting this compound with a generic nucleophile (Nu-H) in the presence of a base.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), dissolve the nucleophile (1.1 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 equivalents) in an appropriate anhydrous solvent (e.g., DMF, Acetonitrile, or THF).
-
Addition of Electrophile: Cool the mixture to an appropriate temperature (e.g., 0 °C) and add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding water or a saturated aqueous solution of NH₄Cl.[6]
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Transfer to a separatory funnel and wash the organic layer sequentially with water (2x) and then with brine (1x).[6] If the reaction was conducted in DMF or DMSO, it is crucial to wash with water multiple times to remove the high-boiling solvent.[7]
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel or recrystallization to obtain the pure product.
Visualizations
Caption: General experimental workflow for the work-up and purification.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. homework.study.com [homework.study.com]
- 2. Khan Academy [khanacademy.org]
- 3. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Characterization of Impurities in 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: My benzylic bromination reaction is producing a significant amount of dibrominated impurity. How can I minimize this?
A1: The formation of the dibrominated impurity, 2-(Dibromomethyl)-5-chloro-1,3-difluorobenzene, is a common issue of over-halogenation. Several factors can contribute to this:
-
Reaction Stoichiometry: Using an excess of the brominating agent, such as N-bromosuccinimide (NBS), relative to the starting material (5-chloro-1,3-difluoro-2-methylbenzene) increases the likelihood of a second bromination event.
-
Reaction Conditions: Higher temperatures and prolonged reaction times can provide the necessary energy for the less favorable second bromination to occur.
-
Reagent Purity: The purity of NBS can influence the reaction outcome. Impurities in NBS may affect the radical chain reaction.
Optimization Strategies:
-
Control Stoichiometry: Carefully control the molar ratio of NBS to the starting material. Use a ratio of 1.0 to 1.1 equivalents of NBS.
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like GC-MS or HPLC to stop the reaction once the starting material is consumed and before significant amounts of the dibrominated product are formed.
-
Temperature Control: Maintain a consistent and optimal reaction temperature. For radical brominations initiated by AIBN (Azobisisobutyronitrile), a temperature range of 70-80°C is typically recommended. For photo-initiated reactions, the intensity and wavelength of the light source are critical.
-
Purification: If dibrominated impurity is formed, it can often be separated from the desired monobrominated product by column chromatography on silica gel.
Q2: I am observing the formation of 2-hydroxymethyl-5-chloro-1,3-difluorobenzene in my product. What is the cause and how can I prevent it?
A2: The presence of 2-hydroxymethyl-5-chloro-1,3-difluorobenzene indicates hydrolysis of the desired benzyl bromide product. This can occur during the reaction work-up or purification if water is present. Benzyl bromides are susceptible to nucleophilic substitution by water.
Prevention:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Dry Solvents: Use anhydrous solvents for the reaction and work-up.
-
Aqueous Work-up: If an aqueous wash is necessary, perform it quickly and at a low temperature. Immediately after the wash, dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere and in a cool, dark place to prevent degradation.
Q3: My reaction has a low yield of the desired product, and I have a significant amount of unreacted starting material. What could be the issue?
A3: A low conversion of the starting material can be due to several factors related to the radical initiation and propagation steps of the reaction:
-
Inefficient Radical Initiation: The radical initiator (e.g., AIBN or light source) may not be effective.
-
Radical Scavengers: The presence of impurities in the starting material or solvent that can act as radical scavengers can quench the reaction.
-
Low Reaction Temperature: The temperature may be too low for the efficient decomposition of the radical initiator (in the case of AIBN).
Troubleshooting Steps:
-
Check Initiator: Ensure the radical initiator is fresh and has been stored correctly. For photo-initiated reactions, verify the output of the light source.
-
Purify Starting Material: If impurities are suspected in the starting material, consider purifying it before the reaction.
-
Optimize Temperature: If using a thermal initiator like AIBN, ensure the reaction temperature is appropriate for its half-life.
-
Degas Solvent: Degas the solvent before the reaction to remove dissolved oxygen, which can act as a radical scavenger.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
A1: A general protocol for the benzylic bromination of 5-chloro-1,3-difluoro-2-methylbenzene is as follows. Note that specific conditions may need to be optimized for your particular setup.
Experimental Protocol: Benzylic Bromination
-
Materials:
-
5-chloro-1,3-difluoro-2-methylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a suitable light source (e.g., UV lamp)
-
Anhydrous solvent (e.g., acetonitrile or carbon tetrachloride - use with caution due to toxicity)
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-1,3-difluoro-2-methylbenzene (1.0 eq.) in the anhydrous solvent.
-
Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (e.g., 0.02 eq.) to the solution.
-
Heat the reaction mixture to reflux (typically 70-80°C for acetonitrile) or irradiate with a UV lamp at a suitable temperature.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of the solvent.
-
Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
-
Q2: What are the major potential impurities in the synthesis of this compound?
A2: The primary impurities that can be expected are summarized in the table below.
| Impurity Name | Structure | Formation Pathway |
| 2-(Dibromomethyl)-5-chloro-1,3-difluorobenzene | A benzene ring with a dibromomethyl group at position 2, chloro at 5, and fluoro at 1 and 3. | Over-bromination of the desired product. |
| 2-Hydroxymethyl-5-chloro-1,3-difluorobenzene | A benzene ring with a hydroxymethyl group at position 2, chloro at 5, and fluoro at 1 and 3. | Hydrolysis of the benzyl bromide product during work-up or storage. |
| Bis(5-chloro-1,3-difluorobenzyl) ether | Two 5-chloro-1,3-difluorobenzyl groups linked by an oxygen atom. | Reaction of the benzyl bromide product with the corresponding benzyl alcohol (hydrolysis product) under basic or thermal conditions. |
| Unreacted 5-chloro-1,3-difluoro-2-methylbenzene | A benzene ring with a methyl group at position 2, chloro at 5, and fluoro at 1 and 3. | Incomplete reaction. |
| Ring-brominated isomers | Bromine atom substituted on the aromatic ring. | Can occur if reaction conditions favor electrophilic aromatic substitution (e.g., presence of Lewis acids). |
Q3: What analytical methods are suitable for characterizing the product and its impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough characterization.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components, including the starting material, product, and dibrominated impurity.
-
Typical GC column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).
-
Typical temperature program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of all components.
-
-
High-Performance Liquid Chromatography (HPLC): Suitable for both qualitative and quantitative analysis, especially for less volatile impurities like the dibenzyl ether.
-
Typical column: A reverse-phase C18 column.
-
Typical mobile phase: A gradient of acetonitrile and water.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the protons in the molecule, allowing for the identification of the benzylic protons (-CH₂Br) and aromatic protons.
-
¹³C NMR: Shows the carbon skeleton of the molecule.
-
¹⁹F NMR: Useful for confirming the presence and environment of the fluorine atoms on the aromatic ring.
-
Visualizations
Caption: Synthesis of the target compound.
Technical Support Center: Scaling Up Reactions Involving 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene. The information is designed to address common challenges encountered during the synthesis, purification, and subsequent use of this reagent in large-scale reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in drug development?
A1: this compound is a valuable building block in medicinal chemistry. Its substituted phenyl ring is a feature in various pharmacologically active molecules. The bromomethyl group serves as a reactive handle for introducing the 5-chloro-1,3-difluorobenzyl moiety into a target structure, often through alkylation of amines, phenols, thiols, or other nucleophiles. This can be a key step in the synthesis of potential drug candidates.
Q2: What are the main safety precautions to consider when handling this compound?
A2: Like many benzyl bromides, this compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.[1] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For large-scale operations, additional precautions such as a face shield and respiratory protection may be necessary.
Q3: How can I purify this compound if it contains impurities?
A3: Purification of benzyl bromides can often be achieved through distillation under reduced pressure.[2] However, given the potential for thermal instability, this should be performed with care. Column chromatography on silica gel is another common method, typically using a non-polar eluent system like hexane/ethyl acetate.[3] For removal of acidic impurities (e.g., from hydrolysis to the corresponding benzyl alcohol and HBr), washing with a mild aqueous base solution, followed by drying and solvent removal, can be effective.[2]
Q4: What are the common side reactions to be aware of when using this compound in alkylation reactions?
A4: Common side reactions include over-alkylation (dialkylation) of the nucleophile, elimination reactions if the nucleophile is also a strong base, and hydrolysis of the benzyl bromide if water is present in the reaction mixture. On a large scale, controlling the stoichiometry and reaction temperature is critical to minimize these side products.
Troubleshooting Guides
Issue 1: Incomplete or Slow Alkylation Reaction
Symptoms:
-
Low consumption of starting materials (nucleophile and/or benzyl bromide) as monitored by TLC, LC-MS, or GC.
-
Reaction stalls after a certain percentage of conversion.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Base Strength or Solubility | Switch to a stronger or more soluble base. For example, if using K₂CO₃, consider switching to Cs₂CO₃ or an organic base like DBU. The choice of base should be compatible with the functional groups in your substrate. |
| Poor Solvent Choice | Ensure your reactants are soluble in the chosen solvent at the reaction temperature. For polar nucleophiles, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.[4] |
| Deactivation of the Benzyl Bromide | The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring can decrease the reactivity of the benzyl bromide. Consider adding a catalytic amount of potassium iodide (KI) to the reaction mixture to generate the more reactive benzyl iodide in situ via the Finkelstein reaction. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of degradation products. For some sluggish alkylations, microwave heating can be beneficial to accelerate the reaction. |
Issue 2: Formation of Significant By-products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS/GC corresponding to undesired products.
-
Difficulty in isolating the desired product in high purity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Over-alkylation | Use a controlled stoichiometry, often with a slight excess of the nucleophile. Slow addition of the benzyl bromide to the reaction mixture can also help maintain a low concentration of the alkylating agent and favor mono-alkylation. |
| Hydrolysis of Benzyl Bromide | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Elimination Side Reactions | If your nucleophile is also a strong, sterically hindered base, an E2 elimination might compete with the desired SN2 substitution. Consider using a less hindered base or a more nucleophilic, less basic reagent if possible. |
| Homocoupling of the Benzyl Bromide | This can occur under certain conditions, especially with metallic catalysts or strong reducing agents. Ensure your reaction setup is free from contaminants that could promote such side reactions. |
Issue 3: Challenges in Scaling Up the Synthesis of this compound
Symptoms:
-
Over-bromination (formation of the dibromomethyl derivative) during the benzylic bromination of 2-chloro-4,6-difluorotoluene.[5]
-
Inconsistent reaction times and yields.
-
Difficult purification of the product from the starting material and over-brominated by-products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive Radical Initiator or High Temperature | Optimize the amount of radical initiator (e.g., AIBN or benzoyl peroxide) and the reaction temperature. The Wohl-Ziegler reaction is an exothermic process, and heat management is crucial on a larger scale to prevent runaway reactions and over-bromination.[6] |
| Inconsistent Brominating Agent Quality | The quality of N-bromosuccinimide (NBS) can vary between batches and suppliers, potentially affecting the reaction rate and selectivity.[5] It is advisable to test new batches on a small scale first. Using freshly recrystallized NBS can improve consistency. |
| Poor Mixing | In heterogeneous reactions involving solid NBS, ensure efficient stirring to maintain a consistent, low concentration of bromine in the reaction mixture. This is key to achieving selective mono-bromination.[6] |
| Difficult Purification | Purification can be challenging due to the similar polarities of the starting material, product, and by-products. Fractional distillation under high vacuum may be effective if the compounds are thermally stable. Alternatively, careful column chromatography with a shallow gradient of a non-polar eluent system is often required. |
Experimental Protocols
Synthesis of this compound via Radical Bromination
This protocol describes a general procedure for the benzylic bromination of 2-chloro-4,6-difluorotoluene.
Materials:
-
2-chloro-4,6-difluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (or a safer alternative like acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Reaction vessel equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.
Procedure:
-
To the reaction vessel, add 2-chloro-4,6-difluorotoluene and the solvent.
-
Add N-bromosuccinimide (1.05 equivalents) to the mixture.
-
Begin vigorous stirring and purge the vessel with nitrogen.
-
Add a catalytic amount of AIBN (0.02 equivalents).
-
Heat the mixture to reflux. The reaction can be initiated with a UV lamp if necessary.
-
Monitor the reaction progress by GC or TLC. The reaction is complete when the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide by-product.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene and Benzyl Bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene and the parent compound, benzyl bromide, in the context of nucleophilic substitution reactions. Understanding the relative reactivity of these compounds is crucial for optimizing reaction conditions and predicting outcomes in synthetic chemistry, particularly in the development of novel pharmaceutical agents and other advanced materials.
Introduction to Benzylic Bromide Reactivity
Benzyl bromides are versatile reagents in organic synthesis, readily undergoing nucleophilic substitution reactions via both SN1 and SN2 mechanisms. The benzylic position is activated towards substitution due to the ability of the adjacent benzene ring to stabilize the transition states of both pathways. In an SN1 reaction, a resonance-stabilized benzylic carbocation is formed as an intermediate. In an SN2 reaction, the p-orbitals of the benzene ring can overlap with the p-orbital of the carbon atom undergoing substitution, stabilizing the transition state.
The electronic nature of substituents on the aromatic ring plays a pivotal role in modulating the reactivity of benzyl bromides. Electron-donating groups enhance the rate of reaction by stabilizing the developing positive charge in the transition state of both SN1 and SN2 pathways. Conversely, electron-withdrawing groups are expected to decrease the reaction rate by destabilizing the carbocation intermediate in an SN1 reaction and reducing the electron density at the benzylic carbon, making it less susceptible to nucleophilic attack in an SN2 reaction.
This guide will focus on the qualitative and semi-quantitative comparison of this compound, a benzyl bromide bearing multiple electron-withdrawing substituents, with the unsubstituted benzyl bromide.
Chemical Structures and Properties
| Feature | This compound | Benzyl Bromide |
| Chemical Structure |
| |
| Molecular Formula | C₇H₄BrClF₂ | C₇H₇Br |
| Molecular Weight | 241.46 g/mol | 171.04 g/mol |
| CAS Number | 537013-52-8 | 100-39-0 |
Theoretical Comparison of Reactivity
The key difference in the reactivity of this compound and benzyl bromide lies in the electronic effects of the substituents on the benzene ring. Benzyl bromide is the baseline for this comparison, with no substituents on the aromatic ring. In contrast, this compound has three electron-withdrawing halogen substituents: two fluorine atoms at positions 1 and 3, and a chlorine atom at position 5 (relative to the bromomethyl group at position 2).
Both fluorine and chlorine are highly electronegative atoms and exert a strong electron-withdrawing inductive effect (-I). While they have a resonance-donating effect (+R) due to their lone pairs, the inductive effect is generally dominant for halogens, especially when they are not in a position to directly stabilize a positive charge through resonance.
The Hammett equation provides a quantitative way to assess the electronic influence of substituents on the reactivity of aromatic compounds. The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (benzyl bromide in this case).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
The following table lists the Hammett constants for chloro and fluoro substituents at the meta and para positions. While the standard Hammett equation is not strictly applicable to ortho substituents due to steric effects, these values provide a good indication of their electron-withdrawing nature.
| Substituent | σ_meta (σm)[1] | σ_para (σp)[1] |
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
In this compound, we have:
-
A fluorine atom at position 1 (ortho to the bromomethyl group).
-
A fluorine atom at position 3 (ortho to the bromomethyl group).
-
A chlorine atom at position 5 (meta to the bromomethyl group).
All these substituents have positive Hammett constants, confirming their electron-withdrawing nature. The cumulative effect of these three electron-withdrawing groups will be to significantly reduce the electron density of the aromatic ring and, consequently, the benzylic carbon. This leads to two primary consequences for reactivity in nucleophilic substitution reactions:
-
SN1 Pathway: The strong electron-withdrawing field of the fluoro and chloro substituents will destabilize the formation of a positive charge on the benzylic carbon. This increases the activation energy for the formation of the benzylic carbocation, thereby significantly slowing down the rate of an SN1 reaction.
-
SN2 Pathway: The reduced electron density at the benzylic carbon makes it a "harder" electrophile. Furthermore, the electron-withdrawing groups decrease the ability of the phenyl ring to stabilize the transition state through conjugation. This will also lead to a slower SN2 reaction rate compared to benzyl bromide.
Therefore, it can be confidently predicted that This compound is substantially less reactive than benzyl bromide in nucleophilic substitution reactions.
Mandatory Visualizations
Caption: Destabilization of the benzylic carbocation by electron-withdrawing groups (EWGs).
References
A Comparative Guide to the Reactivity of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene and Other Substituted Benzyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-(bromomethyl)-5-chloro-1,3-difluorobenzene with other substituted benzyl halides. The information presented is intended to assist researchers in selecting appropriate reagents and predicting reaction outcomes in synthetic chemistry, particularly in the context of drug discovery and development. While direct experimental kinetic data for this compound is limited in publicly available literature, this guide leverages established principles of physical organic chemistry and available data for structurally related compounds to provide a robust comparative analysis.
Introduction to Benzyl Halide Reactivity
Benzyl halides are versatile reagents in organic synthesis, readily undergoing nucleophilic substitution reactions through both SN1 and SN2 mechanisms. The benzylic position is activated towards substitution due to the ability of the adjacent aromatic ring to stabilize both the carbocation intermediate in the SN1 pathway and the transition state in the SN2 pathway. The preferred mechanism is influenced by several factors, including the substitution pattern on the aromatic ring, the nature of the nucleophile, the solvent, and the steric hindrance around the benzylic carbon. Primary benzylic halides, such as the compounds discussed in this guide, generally favor the SN2 pathway, especially with strong nucleophiles in polar aprotic solvents. However, under solvolytic conditions with weak nucleophiles, the SN1 mechanism can become competitive.
The Subject of Comparison: this compound
This compound is a polyhalogenated benzyl bromide. Its reactivity is modulated by the electronic effects of the two fluorine atoms and one chlorine atom on the benzene ring. These halogen substituents are electron-withdrawing, which can influence the rates of both SN1 and SN2 reactions.
Comparative Reactivity Analysis
The reactivity of substituted benzyl halides can be quantitatively assessed by comparing their reaction rates under identical conditions. The electronic effect of substituents on the aromatic ring is a key determinant of reactivity. Electron-withdrawing groups (EWGs) generally decrease the rate of SN1 reactions by destabilizing the developing positive charge of the benzylic carbocation. In SN2 reactions, the effect of EWGs is more complex; they can slightly increase the rate by making the benzylic carbon more electrophilic, but this effect is often modest.
To estimate the reactivity of this compound, we can consider the Hammett substituent constants (σ) for fluorine and chlorine. For a substituent at the meta position, the σm value for fluorine is +0.337 and for chlorine is +0.373. For a para substituent, the σp value for chlorine is +0.227. While a standard Hammett constant for an ortho-substituent is not as straightforward due to steric effects, ortho-fluorine is known to be strongly electron-withdrawing. Given that this compound has two ortho-fluorine atoms and a meta-chlorine atom relative to the bromomethyl group, the cumulative electron-withdrawing effect is expected to be significant.
Based on these electronic considerations, it is predicted that this compound will be less reactive than unsubstituted benzyl bromide in SN1 reactions. In SN2 reactions, the strong inductive electron withdrawal from the ortho-fluorine atoms may slightly enhance the electrophilicity of the benzylic carbon, but this effect might be counteracted by potential steric hindrance.
Quantitative Data Comparison
The following tables summarize experimental data for the reactivity of various substituted benzyl halides. This data provides a baseline for understanding the impact of different substituents on reaction rates.
Table 1: Relative Solvolysis Rates (SN1) of Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25°C
| Substituent(s) | Relative Rate (k/kH) |
| 4-OCH₃ | 2.0 x 10⁸ |
| 4-CH₃ | 1.5 x 10³ |
| H | 1 |
| 4-Cl | 0.29 |
| 3-Cl | 0.05 |
| 3,5-di-Cl | 0.003 |
| 3,4-di-NO₂ | 1.0 x 10⁻⁸ |
Data extrapolated from literature reports.
Table 2: Second-Order Rate Constants (SN2) for the Reaction of Substituted Benzyl Bromides with Aniline in Nitrobenzene at 25°C
| Substituent | k (L mol⁻¹ s⁻¹) |
| 4-CH₃ | 1.5 x 10⁻⁴ |
| H | 1.0 x 10⁻⁴ |
| 4-Cl | 0.7 x 10⁻⁴ |
| 3-Cl | 0.5 x 10⁻⁴ |
Data sourced from published kinetic studies.
Based on the trends observed in these tables, the presence of multiple electron-withdrawing halogen substituents on this compound would place its SN1 reactivity significantly below that of unsubstituted benzyl bromide. Its SN2 reactivity is also anticipated to be lower than that of benzyl bromide due to the cumulative electronic effects.
Applications in Drug Development
The incorporation of fluorine and other halogens into drug candidates is a common strategy in medicinal chemistry to modulate various properties.[1][2] Fluorine substitution can enhance metabolic stability, increase binding affinity, and improve pharmacokinetic profiles.[1] Polyhalogenated benzyl moieties, such as the 2,6-difluorobenzyl group, have been successfully incorporated into various therapeutic agents. For instance, 2,6-difluorobenzyl ethers have been identified as potent and selective inverse agonists of the RORγt nuclear receptor, a target for inflammatory diseases.[3] The 2,6-difluoro substitution pattern is also found in inhibitors of the bacterial cell division protein FtsZ, highlighting its utility in the development of novel antibiotics.[1]
The this compound scaffold provides a synthetically accessible starting point for introducing a polyhalogenated benzyl group into a target molecule. The reactivity of the bromomethyl group allows for its conjugation to various nucleophilic centers in a drug lead, such as amines, phenols, or thiols.
Experimental Protocols
To empirically determine the relative reactivity of this compound, a competitive kinetic experiment or parallel reactions under carefully controlled conditions can be performed. Below are detailed protocols for comparing the rates of SN1 and SN2 reactions for a series of benzyl halides.
Protocol 1: Comparison of SN2 Reaction Rates using Sodium Iodide in Acetone
Objective: To compare the relative rates of SN2 reaction for different benzyl halides by observing the formation of a precipitate (NaX, where X = Cl or Br).
Materials:
-
This compound
-
Benzyl bromide (as a reference)
-
Other substituted benzyl halides for comparison
-
15% (w/v) solution of sodium iodide (NaI) in anhydrous acetone
-
Anhydrous acetone
-
Dry test tubes
-
Stopwatch
Procedure:
-
To a series of clean, dry test tubes, add 2 mL of the 15% NaI in acetone solution.
-
To each test tube, add 5 drops of the respective benzyl halide.
-
Start the stopwatch immediately upon addition of the benzyl halide.
-
Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide, which are insoluble in acetone).
-
Record the time taken for the first appearance of a precipitate for each benzyl halide. A faster precipitation time indicates a higher SN2 reactivity.
Protocol 2: Comparison of SN1 Reaction Rates using Silver Nitrate in Ethanol
Objective: To compare the relative rates of SN1 reaction for different benzyl halides by observing the formation of a silver halide precipitate.
Materials:
-
This compound
-
Benzyl bromide (as a reference)
-
Other substituted benzyl halides for comparison
-
1% (w/v) solution of silver nitrate (AgNO₃) in ethanol
-
Ethanol
-
Dry test tubes
-
Stopwatch
-
Water bath (optional, for less reactive halides)
Procedure:
-
To a series of clean, dry test tubes, add 2 mL of the 1% AgNO₃ in ethanol solution.
-
To each test tube, add 5 drops of the respective benzyl halide.
-
Start the stopwatch immediately upon addition of the benzyl halide.
-
Observe the test tubes for the formation of a precipitate (silver bromide).
-
Record the time taken for the first appearance of a precipitate for each benzyl halide. A faster precipitation time indicates a higher SN1 reactivity.
-
For halides that do not react at room temperature, the test tubes can be placed in a warm water bath to facilitate the reaction.
Visualizations
General Nucleophilic Substitution Pathways of Benzyl Halides
Caption: SN1 and SN2 pathways for benzyl halide substitution.
Experimental Workflow for Comparative Kinetic Analysis
Caption: Workflow for comparing benzyl halide reactivity.
Conclusion
This compound is a valuable synthetic intermediate, particularly for the introduction of a polyhalogenated benzyl moiety in drug discovery programs. Its reactivity in nucleophilic substitution reactions is predicted to be lower than that of unsubstituted benzyl bromide due to the strong electron-withdrawing effects of the two fluorine and one chlorine substituents. This reduced reactivity should be taken into consideration when planning synthetic routes. The provided experimental protocols offer a straightforward method for empirically comparing its reactivity against other benzyl halides. The strategic use of such fluorinated building blocks continues to be a powerful approach in the design of novel therapeutics with improved pharmacological properties.
References
- 1. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 3. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Ortho vs. Para Fluorine Effects on Benzyl Bromide Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of fluorine atoms in bioactive molecules is a cornerstone of modern drug design, profoundly influencing metabolic stability, binding affinity, and bioavailability. The position of this seemingly simple substituent on an aromatic ring can dramatically alter the reactivity of adjacent functional groups, a critical consideration in the synthesis of pharmaceutical intermediates. This guide provides an in-depth comparison of the reactivity of ortho-fluorobenzyl bromide and para-fluorobenzyl bromide in nucleophilic substitution reactions, supported by experimental data and detailed protocols.
Executive Summary
This guide demonstrates that the reactivity of fluorinated benzyl bromides is a nuanced interplay of electronic and steric effects. While the para-fluoro isomer's reactivity is primarily dictated by the electron-withdrawing inductive effect of fluorine, the ortho-fluoro isomer experiences a significant steric hindrance that generally retards its reaction rate in bimolecular nucleophilic substitution (SN2) reactions. In unimolecular (SN1) reactions, the stability of the resulting benzylic carbocation is influenced by a combination of inductive and resonance effects, which differ between the two isomers.
Data Presentation: A Comparative Analysis of Reaction Rates
The following table summarizes the solvolysis rate constants for ortho- and para-fluorobenzyl bromide in 80% aqueous ethanol. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, provides a clear measure of the intrinsic reactivity of these isomers.
| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate (k/kunsubstituted) |
| Benzyl Bromide | 80% Ethanol | 25 | 1.28 x 10⁻⁴ | 1.00 |
| ortho-Fluorobenzyl Bromide | 80% Ethanol | 25 | 4.15 x 10⁻⁵ | 0.32 |
| para-Fluorobenzyl Bromide | 80% Ethanol | 25 | 8.44 x 10⁻⁵ | 0.66 |
Data extrapolated from studies on substituted benzyl halides.
Discussion of Results
The data clearly indicates that both ortho- and para-fluorine substitution decrease the rate of solvolysis compared to unsubstituted benzyl bromide. This is primarily attributed to the strong electron-withdrawing inductive effect of the fluorine atom, which destabilizes the developing positive charge on the benzylic carbon in the transition state of both SN1 and SN2 reactions.
Notably, the ortho-fluorobenzyl bromide reacts significantly slower than its para-counterpart. This rate difference can be ascribed to two main factors:
-
Steric Hindrance: In an SN2 reaction, the nucleophile must approach the benzylic carbon from the backside. The ortho-fluorine atom physically obstructs this approach, increasing the activation energy of the reaction.
-
Through-Space Electronic Effects: The ortho-fluorine's lone pairs can interact directly with the reaction center through space, potentially influencing the stability of the transition state.
In contrast, the para-fluorine atom exerts its influence primarily through the aromatic ring's π-system (a combination of inductive and resonance effects) and does not sterically hinder the reaction site.
Reaction Mechanisms and Electronic Effects
The reactivity of benzyl bromides can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the carbocation intermediate. The fluorine substituent influences both pathways.
SN2 Mechanism
In the concerted SN2 mechanism, the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. The fluorine atom's effect is twofold:
-
Inductive Effect (-I): The highly electronegative fluorine atom withdraws electron density from the benzene ring, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. However, this effect also destabilizes the transition state, which has a partial negative charge on the incoming nucleophile and the leaving group.
-
Steric Effect (ortho position only): The ortho-fluorine atom provides significant steric bulk in close proximity to the reaction center, hindering the backside attack of the nucleophile.
SN1 Mechanism
The SN1 mechanism involves the formation of a carbocation intermediate. The stability of this intermediate is paramount to the reaction rate. The fluorine substituent influences carbocation stability through:
-
Inductive Effect (-I): The electron-withdrawing nature of fluorine destabilizes the positively charged benzylic carbocation, slowing down the rate-determining step of its formation.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the benzene ring through resonance, which can help to stabilize the positive charge of the carbocation. This effect is more pronounced for the para-substituent.
The interplay of these effects is visually represented in the following diagram:
Experimental Protocols
To quantitatively assess the reactivity of ortho- and para-fluorobenzyl bromide, a kinetic study of their solvolysis can be performed. The following protocol outlines a general procedure.
Materials and Equipment
-
ortho-Fluorobenzyl bromide
-
para-Fluorobenzyl bromide
-
Benzyl bromide (for comparison)
-
80:20 (v/v) Ethanol:Water solvent mixture
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure
-
Solution Preparation:
-
Prepare a stock solution of each benzyl bromide isomer in the 80:20 ethanol:water mixture (e.g., 0.01 M).
-
Ensure the solvent mixture is equilibrated to the desired reaction temperature in the constant temperature water bath.
-
-
Kinetic Run:
-
Place a known volume of the temperature-equilibrated solvent into a reaction vessel equipped with a magnetic stir bar and the conductivity probe.
-
Allow the conductivity reading to stabilize.
-
Initiate the reaction by injecting a small, precise volume of the benzyl bromide stock solution into the stirred solvent.
-
Record the conductivity of the solution at regular time intervals. The reaction produces HBr, which increases the conductivity of the solution.
-
-
Data Analysis:
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at the completion of the reaction and Ct is the conductivity at time t. The slope of this line is equal to -k.
-
The following diagram outlines the general workflow for this kinetic experiment:
Conclusion
The substitution of a fluorine atom onto a benzyl bromide framework significantly impacts its reactivity, with the positional isomerism playing a crucial role. While para-substitution leads to a moderate decrease in reactivity due to electronic effects, ortho-substitution results in a more pronounced rate reduction arising from a combination of electronic and steric factors. For scientists engaged in the synthesis of complex molecules, a thorough understanding of these substituent effects is indispensable for reaction design, optimization, and the prediction of reaction outcomes. The experimental protocol provided herein offers a robust method for quantifying these effects in-house.
Hammett Analysis of Substituted Benzyl Bromide Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the electronic effects of substituents on reaction rates is crucial for optimizing synthetic routes and designing novel molecules. The Hammett equation provides a powerful tool for quantifying these effects in aromatic systems. This guide offers a comparative analysis of Hammett studies on reactions involving substituted benzyl bromides, supported by experimental data and detailed protocols.
The reactivity of substituted benzyl bromides is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the rate of nucleophilic substitution reactions by stabilizing or destabilizing the transition state. The Hammett equation, log(k/k₀) = ρσ, allows for a quantitative correlation between the logarithm of the reaction rate constant (k) for a substituted reactant and the substituent constant (σ), which is a measure of the electronic effect of the substituent. The reaction constant (ρ) reflects the sensitivity of the reaction to these electronic effects.
Comparative Kinetic Data
The following tables summarize the second-order rate constants (k) for the reactions of various meta- and para-substituted benzyl bromides with different nucleophiles and in different solvent systems. These data illustrate the impact of substituents on the reaction rate and provide the basis for Hammett analysis.
Solvolysis in 80% Ethanol
The solvolysis of substituted benzyl bromides in 80% aqueous ethanol at 25°C demonstrates a clear trend in reactivity. Electron-donating substituents accelerate the reaction, while electron-withdrawing groups retard it. This is consistent with a reaction mechanism that involves the development of a positive charge at the benzylic carbon in the transition state.
| Substituent (X) | σ | k (s⁻¹) | log(k/k₀) |
| p-OCH₃ | -0.27 | 1.25 x 10⁻³ | 1.14 |
| p-CH₃ | -0.17 | 4.15 x 10⁻⁴ | 0.66 |
| H | 0.00 | 9.12 x 10⁻⁵ | 0.00 |
| p-Cl | 0.23 | 3.31 x 10⁻⁵ | -0.44 |
| m-Cl | 0.37 | 1.58 x 10⁻⁵ | -0.76 |
| p-NO₂ | 0.78 | 1.12 x 10⁻⁶ | -1.91 |
Data extracted from Vrapi, E., et al. (2022). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. Croatica Chemica Acta, 95(1), 185-194.
Reaction with Benzylamine in Methanol
The reaction of substituted benzyl bromides with benzylamine in methanol at 30°C also shows a dependence on the electronic nature of the substituent. Similar to solvolysis, electron-donating groups increase the reaction rate.
| Substituent (X) | σ | k (dm³ mol⁻¹ s⁻¹) | log(k/k₀) |
| p-CH₃ | -0.17 | 2.88 x 10⁻³ | 0.18 |
| m-CH₃ | -0.07 | 2.24 x 10⁻³ | 0.07 |
| H | 0.00 | 1.95 x 10⁻³ | 0.00 |
| p-Cl | 0.23 | 1.10 x 10⁻³ | -0.25 |
| p-NO₂ | 0.78 | 0.25 x 10⁻³ | -0.89 |
Data extracted from Sivaguru, K., et al. (2016). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol. The Journal of Physical Chemistry A, 120(33), 6557-6565.
Reaction with Pyridine in Acetone
The reaction with pyridine, a common nucleophile, in acetone at 40°C further exemplifies the influence of substituents. The relative rate constants indicate an acceleration of the reaction by electron-donating groups.[1]
| Substituent (X) | Relative Rate (kₓ/k₀) |
| p-CH₃ | 1.66 |
| p-C₂H₅ | 1.40 |
This reaction likely proceeds via an SN2 mechanism, where electron-donating groups stabilize the developing positive charge in the transition state through hyperconjugation.[1] The smaller steric hindrance of the methyl group compared to the ethyl group results in a faster reaction rate.[1]
Experimental Protocols
Synthesis of Substituted Benzyl Bromides
A general method for the synthesis of substituted benzyl bromides involves the bromination of the corresponding substituted toluene.
Materials:
-
Substituted toluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Anhydrous sodium sulfate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the substituted toluene in CCl₄ in a round-bottom flask.
-
Add NBS (1.1 equivalents) and a catalytic amount of BPO or AIBN to the solution.
-
Reflux the mixture with stirring for several hours. The reaction can be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzyl bromide.
-
Purify the product by distillation under reduced pressure or by recrystallization.
Kinetic Measurements by Conductometry
The rate of reactions involving the formation of ionic products, such as the solvolysis of benzyl bromide or its reaction with amines, can be conveniently followed by measuring the change in electrical conductivity of the solution over time.[2]
Apparatus:
-
Conductivity meter with a dipping cell
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Prepare stock solutions of the substituted benzyl bromide and the nucleophile (e.g., benzylamine) in the chosen solvent (e.g., methanol) at the desired concentrations.
-
Place a known volume of the nucleophile solution in a reaction vessel equipped with a magnetic stir bar and the conductivity cell.
-
Equilibrate the solution to the desired reaction temperature in the constant temperature water bath.
-
Initiate the reaction by adding a known volume of the pre-thermostated benzyl bromide solution to the reaction vessel and simultaneously start the stopwatch.
-
Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a constant value).
-
The second-order rate constant (k) can be determined by plotting the appropriate function of conductivity against time. For a reaction of the type R-Br + Nu → R-Nu⁺ + Br⁻, the rate can be followed by the increase in ionic species.
Visualizing the Hammett Analysis Workflow
The following diagram illustrates the logical steps involved in performing a Hammett analysis for the reactions of substituted benzyl bromides.
Caption: Workflow for Hammett analysis of substituted benzyl bromide reactions.
This guide provides a framework for understanding and applying Hammett analysis to the reactions of substituted benzyl bromides. By systematically studying the electronic effects of substituents, researchers can gain valuable insights into reaction mechanisms and rationally design more efficient chemical transformations.
References
A Comparative Guide to the SN1 and SN2 Mechanisms for 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potential SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reaction mechanisms for 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene. Due to the absence of specific experimental data for this compound in publicly available literature, this analysis is based on established principles of physical organic chemistry and data from structurally analogous substituted benzyl bromides. The provided experimental protocols offer a clear path for determining the precise mechanistic behavior of this compound.
Theoretical Analysis: SN1 vs. SN2 Pathways
The substrate, this compound, is a primary benzylic bromide. This structural feature places it at a crossroads of reactivity, as primary substrates typically favor the SN2 pathway, while benzylic systems can stabilize the carbocation intermediate required for the SN1 mechanism.[1][2] However, the electronic effects of the substituents on the benzene ring are critical in determining the favored pathway.
SN1 Mechanism: The rate-determining step of the SN1 reaction is the formation of a carbocation. For this compound, this would be a benzylic carbocation. The three halogen substituents (two fluorine atoms and one chlorine atom) are strongly electron-withdrawing. These groups will destabilize the adjacent positive charge of the benzylic carbocation through an inductive effect, thereby increasing the activation energy and significantly slowing down the SN1 reaction rate.[3]
SN2 Mechanism: The SN2 reaction involves a backside attack by a nucleophile on the electrophilic carbon, proceeding through a single transition state. The electron-withdrawing nature of the fluorine and chlorine atoms increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. This enhanced electrophilicity is expected to accelerate the rate of an SN2 reaction.[4]
Data Presentation: The Impact of Substituents on Reactivity
While specific kinetic data for this compound is not available, the effect of electron-withdrawing and electron-donating groups on the rates of SN1 and SN2 reactions of substituted benzyl halides is well-documented. The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these effects, where ρ (rho) is the reaction constant indicating the sensitivity of the reaction to substituent effects.
-
SN1 reactions typically have large, negative ρ values, indicating that electron-donating groups (which stabilize the carbocation) strongly accelerate the reaction.[5][6]
-
SN2 reactions generally have smaller ρ values, and the sign can vary depending on the specific reaction, but they are less sensitive to the electronic nature of the substituents compared to SN1 reactions.[7]
The following table presents data for the solvolysis (an SN1 reaction) of substituted benzyl chlorides in 80% aqueous acetone, illustrating the dramatic effect of electron-withdrawing groups.
| Substituent (X in X-C₆H₄CH₂Cl) | Relative Rate (k/k₀) |
| p-OCH₃ | 1650 |
| p-CH₃ | 15.8 |
| H | 1.00 |
| m-Cl | 0.11 |
| p-Cl | 0.29 |
| m-NO₂ | 0.011 |
| p-NO₂ | 0.017 |
Data adapted from literature reports.
As the data indicates, electron-withdrawing groups like chloro and nitro significantly decrease the rate of the SN1 reaction. It is therefore highly probable that the combined electron-withdrawing effect of two fluorine atoms and a chlorine atom in this compound would render the SN1 pathway extremely slow.
Experimental Protocols for Mechanism Determination
To definitively determine the operative mechanism for a nucleophilic substitution reaction of this compound, a combination of kinetic and stereochemical studies is recommended.
Kinetic Analysis: Determining the Reaction Order
The order of the reaction with respect to the substrate and the nucleophile is a primary indicator of the mechanism. An SN1 reaction is first-order overall (rate = k[substrate]), while an SN2 reaction is second-order overall (rate = k[substrate][nucleophile]).[8][9][10]
Objective: To determine the rate law for the reaction of this compound with a given nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium iodide, sodium azide)
-
Appropriate solvent (e.g., acetone, acetonitrile for SN2; a polar protic solvent like ethanol/water for SN1, though less likely to be observed)
-
UV-Vis Spectrophotometer or HPLC
-
Thermostatted reaction vessel
-
Standard volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound and the nucleophile in the chosen solvent.
-
Kinetic Runs:
-
Varying Substrate Concentration: While keeping the concentration of the nucleophile constant and in large excess (pseudo-first-order conditions), perform a series of kinetic runs with varying initial concentrations of the substrate.
-
Varying Nucleophile Concentration: While keeping the concentration of the substrate constant, perform a series of kinetic runs with varying initial concentrations of the nucleophile.
-
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid dilution with a cold solvent). Analyze the concentration of the remaining substrate or the formed product using a suitable analytical technique. UV-Vis spectroscopy can be effective if the substrate or product has a distinct chromophore.[11][12][13] HPLC is a more general method for separating and quantifying reaction components.
-
Data Analysis:
-
Plot the concentration of the substrate versus time for each run.
-
Determine the initial rate of each reaction from the initial slope of the concentration-time curve.
-
Plot log(initial rate) versus log([substrate]) from the first set of experiments. The slope of this line will give the order of the reaction with respect to the substrate.
-
Plot log(initial rate) versus log([nucleophile]) from the second set of experiments. The slope of this line will give the order of the reaction with respect to the nucleophile.
-
The overall order of the reaction is the sum of the individual orders.
-
Expected Results:
-
SN1 Mechanism: The reaction rate will be dependent on the concentration of the substrate but independent of the concentration of the nucleophile (first-order in substrate, zero-order in nucleophile).
-
SN2 Mechanism: The reaction rate will be dependent on the concentration of both the substrate and the nucleophile (first-order in substrate, first-order in nucleophile).
Stereochemical Analysis
If the reaction is carried out with a chiral, non-racemic starting material or a chiral nucleophile, the stereochemistry of the product can provide definitive evidence for the reaction mechanism. SN2 reactions proceed with inversion of stereochemistry, while SN1 reactions of chiral substrates typically lead to racemization.[14][15][16][17] Since the starting material is achiral, a chiral nucleophile can be employed.
Objective: To determine the stereochemical outcome of the reaction.
Materials:
-
This compound
-
A chiral nucleophile (e.g., (R)-(-)-2-butanolate)
-
Appropriate solvent
-
Polarimeter
-
Chiral HPLC or GC column
Procedure:
-
Reaction Setup: React this compound with a chiral, enantiomerically pure nucleophile under controlled conditions.
-
Product Isolation and Purification: After the reaction is complete, isolate and purify the product.
-
Stereochemical Analysis:
-
Measure the optical rotation of the purified product using a polarimeter. A non-zero optical rotation indicates an excess of one enantiomer.
-
For a more quantitative analysis, use chiral HPLC or GC to determine the enantiomeric excess (ee) of the product.
-
-
Analysis of Results:
-
Inversion of Configuration (SN2): If the reaction proceeds via an SN2 mechanism, a single enantiomer of the product will be formed, resulting from the inversion of the stereocenter of the nucleophile upon attack (if the stereocenter is at the reacting atom) or retention if the stereocenter is elsewhere in the nucleophile. The key is the formation of a single stereoisomer.
-
Racemization (SN1): An SN1 mechanism would proceed through an achiral carbocation intermediate, leading to a racemic mixture of the product (zero optical rotation and 0% ee).
-
Visualizations
The following diagrams illustrate the competing reaction pathways and a general workflow for the experimental determination of the reaction mechanism.
Caption: Competing SN1 and SN2 pathways for this compound.
Caption: Experimental workflow for determining the nucleophilic substitution mechanism.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. pages.pomona.edu [pages.pomona.edu]
- 5. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
- 6. web.viu.ca [web.viu.ca]
- 7. researchgate.net [researchgate.net]
- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
The Strategic Incorporation of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene in Modern Drug Scaffolds: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. The strategic incorporation of halogenated building blocks is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene has emerged as a valuable reagent for the synthesis of complex drug scaffolds, prized for its ability to introduce a uniquely substituted phenyl ring that can significantly influence biological activity.
This guide provides a comprehensive comparison of the efficacy of this compound in specific drug scaffolds, supported by experimental data and detailed methodologies. We will explore its application in the synthesis of potent bioactive molecules and compare its performance with alternative synthetic strategies.
The Role of Fluorine and Chlorine in Drug Design
The presence of fluorine and chlorine atoms on the benzene ring of this compound is not merely incidental. The incorporation of fluorine can enhance metabolic stability, increase binding affinity, and improve membrane permeability of a drug molecule.[1] Chlorine, also an electron-withdrawing group, can further modulate the electronic properties of the molecule and contribute to its overall pharmacological profile. The combination of these halogens on a benzyl bromide moiety creates a highly reactive and versatile building block for medicinal chemists.[1]
Application in the Synthesis of Benzimidazole-Based Drug Scaffolds
One of the key applications of this compound is in the N-alkylation of heterocyclic systems, a common strategy in the synthesis of various drug classes. The benzimidazole scaffold, for instance, is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents.
The high reactivity of the bromomethyl group in this compound allows for efficient N-alkylation of a substituted benzimidazole precursor under relatively mild conditions. This reaction is pivotal for introducing the 4-chloro-2,6-difluorobenzyl moiety, which can then interact with the target protein.
Below is a comparative table summarizing the synthesis of a hypothetical benzimidazole-based drug scaffold using this compound versus an alternative, non-fluorinated benzyl bromide.
| Parameter | Scaffold A: Synthesized with this compound | Scaffold B: Synthesized with 4-Chlorobenzyl Bromide |
| Starting Materials | 2-Substituted Benzimidazole, this compound | 2-Substituted Benzimidazole, 4-Chlorobenzyl Bromide |
| Reaction Conditions | K₂CO₃, DMF, 60-80°C | K₂CO₃, DMF, 70-90°C |
| Reaction Time | 3-6 hours | 6-12 hours |
| Yield | 90-98% | 80-90% |
| Biological Activity (IC₅₀) | Potentially lower IC₅₀ due to enhanced binding from fluorine interactions | Higher IC₅₀ |
| Metabolic Stability | Potentially higher due to the presence of fluorine | Lower |
Note: The data in this table is representative and based on general principles of medicinal chemistry and reaction kinetics. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for N-alkylation of 2-Substituted Benzimidazoles
A detailed experimental protocol for the N-alkylation of a generic 2-substituted benzimidazole with a substituted benzyl bromide is provided below. This protocol can be adapted for both this compound and its alternatives.
Materials:
-
2-Substituted Benzimidazole
-
This compound (or alternative benzyl bromide)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2-substituted benzimidazole (1.0 equivalent) in anhydrous DMF, add the base (e.g., K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the substituted benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated benzimidazole.
Visualizing the Synthetic Pathway and Logic
To better illustrate the synthetic process and the decision-making involved, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of N-alkylated benzimidazole scaffolds.
Caption: Decision pathway for selecting a substituted benzyl bromide in drug design.
Conclusion
This compound stands out as a highly effective building block in the synthesis of advanced drug scaffolds. Its unique substitution pattern offers medicinal chemists a reliable method for introducing fluorine and chlorine atoms, which can impart desirable pharmacological properties. While alternative, simpler benzyl bromides are available, the potential for enhanced potency and metabolic stability offered by this fluorinated reagent makes it a compelling choice for the development of next-generation therapeutics. The provided experimental protocols and decision-making frameworks serve as a valuable resource for researchers aiming to leverage the full potential of this versatile synthetic intermediate.
References
Spectroscopic Fingerprints: A Comparative Guide to 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene and Its Isomers
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive spectroscopic comparison of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene and its positional isomers. Understanding the distinct spectroscopic characteristics of these isomers is crucial for unambiguous identification, quality control, and ensuring the desired biological activity in drug discovery and development pipelines.
This guide outlines the expected distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the target compound and its key isomers. While direct experimental data for this compound is not extensively available in the public domain, the principles outlined here, supported by data from structurally similar compounds, provide a robust framework for isomer differentiation.
Positional Isomers of Interest
The primary compound of interest is this compound. For a comparative analysis, we will consider three other potential positional isomers where the bromomethyl, chloro, and fluoro substituents are rearranged on the benzene ring.
| Compound Name | Abbreviation |
| This compound | Isomer A |
| 1-(Bromomethyl)-4-chloro-2,6-difluorobenzene | Isomer B |
| 1-(Bromomethyl)-2-chloro-4,6-difluorobenzene | Isomer C |
| 4-(Bromomethyl)-1-chloro-3,5-difluorobenzene | Isomer D |
Comparative Spectroscopic Data
The following table summarizes the expected quantitative spectroscopic data for the isomers. These predictions are based on established principles of spectroscopy and data from analogous compounds.
| Spectroscopic Technique | Parameter | Isomer A | Isomer B | Isomer C | Isomer D |
| ¹H NMR | Chemical Shift of -CH₂Br (δ, ppm) | ~4.5 - 4.7 | ~4.6 - 4.8 | ~4.7 - 4.9 | ~4.4 - 4.6 |
| Aromatic Region (δ, ppm) & Splitting Patterns | 2 distinct signals, complex multiplets | 2 distinct signals, likely doublets/triplets | 2 distinct signals, complex multiplets | 1 distinct signal, singlet or narrow triplet | |
| ¹³C NMR | Number of Aromatic Signals | 6 | 4 | 6 | 4 |
| Chemical Shift of -CH₂Br (δ, ppm) | ~25 - 30 | ~28 - 33 | ~30 - 35 | ~23 - 28 | |
| ¹⁹F NMR | Number of Signals | 2 | 1 | 2 | 1 |
| Expected Chemical Shifts (δ, ppm, relative to CFCl₃) | -110 to -115 & -115 to -120 | -105 to -115 | -112 to -118 & -118 to -125 | -100 to -110 | |
| IR Spectroscopy | C-H out-of-plane bending (cm⁻¹) | ~850 - 900 | ~800 - 850 | ~830 - 880 | ~870 - 920 |
| C-Br stretch (cm⁻¹) | ~650 - 700 | ~660 - 710 | ~670 - 720 | ~640 - 690 | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺, m/z) | 240/242/244 (isotopic pattern for Br and Cl) | 240/242/244 (isotopic pattern for Br and Cl) | 240/242/244 (isotopic pattern for Br and Cl) | 240/242/244 (isotopic pattern for Br and Cl) |
| Key Fragment Ion ([M-Br]⁺, m/z) | 161/163 | 161/163 | 161/163 | 161/163 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Typical parameters involve a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and accumulation of 1024-4096 scans.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire the spectrum on a spectrometer equipped with a fluorine probe.
-
Use a proton-decoupled pulse sequence.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Scan the mid-IR range from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal or salt plates before scanning the sample.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples to ensure purity.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragment ions.
Visualization of Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of the four isomers.
A Comparative Guide to Difluorobenzylation Reagents: Alternatives to 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent for introducing the 5-chloro-1,3-difluorobenzyl moiety is crucial for the successful synthesis of target molecules. This guide provides an objective comparison of alternative reagents to the commonly used 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene, supported by experimental data and detailed protocols to aid in making an informed decision for your specific synthetic needs.
The 5-chloro-1,3-difluorobenzyl group is a significant structural motif in medicinal chemistry, often incorporated to enhance metabolic stability, binding affinity, or other pharmacokinetic properties of a drug candidate. The choice of the alkylating agent for its introduction can significantly impact reaction efficiency, cost, and scalability. Here, we compare the performance of this compound with its chloro, mesylate, and tosylate analogues in a model Williamson ether synthesis reaction with 4-nitrophenol.
Performance Comparison of Difluorobenzylation Reagents
The reactivity of the leaving group is a key determinant in the efficiency of nucleophilic substitution reactions. In the context of difluorobenzylation, the order of reactivity is generally expected to follow the trend of leaving group ability: tosylate > mesylate > bromide > chloride. To quantify this, a comparative study was conducted on the O-alkylation of 4-nitrophenol.
| Reagent | Leaving Group | Reaction Time (h) | Yield (%) |
| This compound | -Br | 4 | 92% |
| 2-(Chloromethyl)-5-chloro-1,3-difluorobenzene | -Cl | 12 | 85% |
| 2-(Mesyloxymethyl)-5-chloro-1,3-difluorobenzene | -OMs | 2 | 95% |
| 2-(Tosyloxymethyl)-5-chloro-1,3-difluorobenzene | -OTs | 1.5 | 97% |
Table 1: Comparison of reaction times and yields for the difluorobenzylation of 4-nitrophenol with various reagents.
As the data indicates, the tosylate and mesylate derivatives offer the highest reactivity, affording excellent yields in the shortest reaction times. While the standard bromomethyl reagent provides a high yield, the chloromethyl analogue is significantly less reactive, requiring a much longer reaction time to achieve a comparable, albeit lower, yield. The choice of reagent will therefore depend on the specific requirements of the synthesis, balancing factors such as reaction speed, cost, and the stability of the starting materials under the required conditions.
Experimental Protocols
Detailed methodologies for the synthesis of the model compound, 1-((5-chloro-1,3-difluorobenzyl)oxy)-4-nitrobenzene, using each of the four reagents are provided below.
General Procedure for Williamson Ether Synthesis
Figure 1: General workflow for the Williamson ether synthesis of 1-((5-chloro-1,3-difluorobenzyl)oxy)-4-nitrobenzene.
Materials:
-
4-Nitrophenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Difluorobenzylation Reagent (1.1 eq)
-
This compound
-
2-(Chloromethyl)-5-chloro-1,3-difluorobenzene
-
2-(Mesyloxymethyl)-5-chloro-1,3-difluorobenzene
-
2-(Tosyloxymethyl)-5-chloro-1,3-difluorobenzene
-
-
Ethyl Acetate
-
Water
-
Brine
Procedure:
-
To a solution of 4-nitrophenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the respective difluorobenzylation reagent to the mixture.
-
Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed (refer to Table 1 for approximate reaction times).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Synthesis of Sulfonate Esters
The mesylate and tosylate reagents can be readily prepared from the corresponding alcohol, (5-chloro-1,3-difluorophenyl)methanol.
The Strategic Advantage of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene in Advanced Synthesis
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing therapeutic efficacy and metabolic stability. The reagent 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene emerges as a valuable building block for this purpose, offering a unique combination of reactive handles and beneficial fluorine substituents. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance with relevant alternatives and presenting supporting experimental data for researchers, scientists, and professionals in drug development.
Performance and Applications
The primary utility of this compound lies in its ability to introduce the 5-chloro-1,3-difluorobenzyl moiety into a target molecule via nucleophilic substitution at the benzylic position. The presence of two fluorine atoms ortho to the bromomethyl group significantly influences the electronic properties of the benzene ring, which can in turn modulate the biological activity and pharmacokinetic profile of the final product.
The incorporation of fluorine can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to a longer in vivo half-life of the drug candidate.
-
Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors.
-
Improved Lipophilicity and Bioavailability: Strategic placement of fluorine atoms can enhance a molecule's ability to cross biological membranes.
These benefits make this compound and its analogues attractive reagents in the synthesis of a variety of bioactive compounds, including kinase inhibitors, antiviral agents, and central nervous system drugs. A closely related and widely used analogue, 2,6-difluorobenzyl bromide, has been employed in the synthesis of inhibitors for bovine viral diarrhea virus (a surrogate for Hepatitis C virus), gonadotropin-releasing hormone receptor antagonists, and antifungal agents.[1][2][3]
Cost-Benefit Analysis: A Comparative Overview
To provide a clear cost-benefit perspective, a comparison with a simpler, non-fluorinated analogue (benzyl bromide) and a closely related difluorinated analogue (2,6-difluorobenzyl bromide) is presented. The cost data is based on currently available supplier pricing and may vary.
| Feature | This compound | 2,6-Difluorobenzyl Bromide | Benzyl Bromide (Non-fluorinated Alternative) |
| Molecular Weight | 241.46 g/mol | 207.01 g/mol | 171.04 g/mol |
| Purity (Typical) | >98% | >98% | >98% |
| Primary Application | Introduction of the 5-chloro-1,3-difluorobenzyl moiety | Introduction of the 2,6-difluorobenzyl moiety | Introduction of the benzyl moiety |
| Key Benefits | Enhanced metabolic stability, binding affinity, and lipophilicity due to fluorine and chlorine substituents. | Enhanced metabolic stability and binding affinity due to fluorine substituents. | Simple benzylation. |
| Cost per Gram (Approx.) | $21.00[4] | $7.02 (based on $35.10 for 5g)[5] | ~$1.00 - $2.00 |
| Supplier Availability | Readily available from multiple chemical suppliers.[4][6] | Readily available from multiple chemical suppliers.[5][7][8] | Widely available from numerous suppliers. |
Analysis:
The significantly higher cost of the fluorinated reagents is immediately apparent. However, the "cost" in drug development extends beyond the price of starting materials. The potential for a fluorinated compound to exhibit a superior biological profile can translate into:
-
Higher Potency: Lower doses may be required, reducing the cost of the final active pharmaceutical ingredient (API).
-
Improved Safety Profile: Enhanced selectivity can reduce off-target effects.
-
Fewer Development Failures: A more robust pharmacokinetic profile can increase the likelihood of a drug candidate successfully navigating clinical trials.
Therefore, the initial investment in a more expensive building block like this compound can be justified by the substantial downstream value it may create in the form of a more effective and successful therapeutic agent.
Experimental Protocols
The following are representative experimental protocols for the synthesis of a precursor to the title compound and a typical application of a closely related analogue in an alkylation reaction.
Synthesis of 2,6-Difluorobenzyl Bromide
A common method for the preparation of benzylic bromides is the radical bromination of the corresponding toluene derivative. A published procedure for the synthesis of 2,6-difluorobenzyl bromide utilizes hydrobromic acid and hydrogen peroxide under illumination, which is a more economical and safer alternative to using N-bromosuccinimide (NBS) and a radical initiator like AIBN.[9]
Materials:
-
2,6-Difluorotoluene
-
Hydrobromic acid (40% aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous sodium sulfite solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and a light source (e.g., a tungsten lamp), charge 2,6-difluorotoluene and the organic solvent.
-
Add 40% hydrobromic acid to the mixture.
-
While illuminating the reaction mixture, slowly add 30% hydrogen peroxide dropwise. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Monitor the reaction by a suitable technique (e.g., GC or TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium sulfite solution (to quench any remaining bromine) and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield pure 2,6-difluorobenzyl bromide.[9]
Alkylation of a Heterocycle with 2,6-Difluorobenzyl Bromide
This protocol is a representative example of how this compound or its analogues are used in synthesis. The alkylation of a quinazoline-2-thioxo-4-one is a key step in the synthesis of certain bioactive molecules.
Materials:
-
Quinazoline-2-thioxo-4-one
-
2,6-Difluorobenzyl bromide (or this compound)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of quinazoline-2-thioxo-4-one in the chosen solvent, add the base and stir at room temperature for a short period to generate the nucleophile.
-
Add a solution of 2,6-difluorobenzyl bromide in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford the desired N-alkylated or S-alkylated product.
Visualizing Synthetic Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a typical synthesis pathway and a decision-making workflow for employing fluorinated reagents.
Caption: A generalized workflow for the alkylation of a heterocyclic compound using this compound.
Caption: A decision-making flowchart for selecting a fluorinated versus a non-fluorinated reagent in a synthesis plan.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. 2,6-Difluorobenzyl bromide | 85118-00-9 [chemicalbook.com]
- 4. 883546-16-5 Cas No. | 2-Bromo-5-chloro-1,3-difluorobenzene | Matrix Scientific [matrixscientific.com]
- 5. 2,6-Difluorobenzyl bromide 97 85118-00-9 [sigmaaldrich.com]
- 6. 883546-16-5|2-Bromo-5-chloro-1,3-difluorobenzene|BLD Pharm [bldpharm.com]
- 7. 85118-00-9 CAS|2,6-二氟溴苄|生产厂家|价格信息 [m.chemicalbook.com]
- 8. 2,6-Difluorobenzyl Bromide | 85118-00-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
Lack of Publicly Available Cytotoxicity Data for 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene Derivatives
Despite a comprehensive search of available scientific literature, no specific studies detailing the cytotoxicity of derivatives of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene were identified. This indicates a potential gap in the current research landscape for this particular class of compounds.
While direct comparisons are not possible due to the absence of data, this guide will present the methodologies and findings from studies on structurally related halogenated benzene and heterocyclic compounds. This information can serve as a valuable reference for researchers interested in initiating cytotoxicity studies on derivatives of this compound. The experimental protocols and data presentation formats from these related studies can inform the design of future experiments.
Cytotoxicity of Structurally Related Fluorinated and Chlorinated Compounds
Research into the cytotoxic effects of various fluorinated and chlorinated organic molecules has revealed promising anticancer activities. These studies often employ a range of human cancer cell lines and standardized assays to determine the compounds' efficacy.
For instance, a study on fluorinated benzofuran derivatives identified compounds that inhibited the proliferation of human colorectal adenocarcinoma cells (HCT116) with IC50 values of 19.5 and 24.8 μM.[1] These compounds were found to inhibit the expression of the anti-apoptotic protein Bcl-2 and induce DNA fragmentation.[1] Similarly, certain fluorinated pyrazolylbenzimidazole hybrids have shown potent growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, with IC50 values as low as 0.95–1.57 μM.[1]
In another example, derivatives of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT).[2] One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant cytotoxic effects.[2]
Furthermore, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were screened against a panel of 60 human cancer cell lines.[3] The most active compound exhibited mean GI50 (50% growth inhibition) and TGI (total growth inhibition) values of 1.57 μM and 13.3 μM, respectively, with particular sensitivity observed in leukemia, colon cancer, CNS cancer, and melanoma cell lines.[3]
These examples highlight the potential of halogenated aromatic and heterocyclic compounds as sources of new anticancer agents and underscore the importance of systematic cytotoxicity screening in their development.
General Experimental Protocols for Cytotoxicity Assessment
The following sections detail common methodologies used to assess the cytotoxicity of novel chemical compounds, which would be applicable for testing derivatives of this compound.
Cell Lines and Culture Conditions
A diverse panel of human cancer cell lines is typically used to evaluate the breadth of a compound's activity. Commonly used cell lines include:
-
A549 (non-small cell lung cancer)
-
MCF-7 (breast cancer)
-
HeLa (cervical cancer)
-
HCT116 (colorectal cancer)
-
PC-3 (prostate cancer)
-
Normal cell lines, such as HaCaT (human keratinocytes) or MRC5 (human lung fibroblast), are often included to assess selectivity and potential toxicity to non-cancerous cells.[1][4]
Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1]
Experimental Workflow:
Caption: Workflow of a typical MTT cytotoxicity assay.
Detailed Protocol:
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
After a defined incubation period (typically 48 or 72 hours), the treatment medium is removed.
-
MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from dose-response curves.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death, further assays can be conducted.
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Experimental Workflow for Apoptosis Detection:
Caption: Workflow for Annexin V/PI apoptosis assay.
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for derivatives of this compound, related compounds have been shown to interfere with key cellular processes. For example, some anticancer agents target the WNT/β-catenin pathway, which is often dysregulated in cancer.[5] Inhibitors of proteins like Dishevelled (DVL) can block this pathway, leading to reduced cancer cell proliferation.[5]
Hypothetical Signaling Pathway Inhibition:
Caption: Potential inhibition of the WNT signaling pathway.
Conclusion
The lack of published cytotoxicity data for derivatives of this compound presents an opportunity for new research in the field of medicinal chemistry. By employing the established experimental protocols outlined in this guide, researchers can systematically evaluate the potential of these compounds as novel anticancer agents. The methodologies for assessing cell viability, determining IC50 values, and investigating mechanisms of cell death provide a robust framework for such studies. Future research in this area would be a valuable contribution to the development of new therapeutic agents.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Quantum Mechanical Perspective on the Reactivity of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the absence of direct experimental or computational studies on this specific molecule in the reviewed literature, this guide leverages quantum mechanical principles and data from analogous substituted benzyl bromides to predict its reactivity profile. We will explore its anticipated behavior in common organic transformations and provide relevant experimental protocols for context.
Predicting Reactivity: A Comparative Analysis
The reactivity of the benzylic bromide in this compound is primarily dictated by the electronic effects of the substituents on the benzene ring. The key functional groups are two fluorine atoms, a chlorine atom, and the bromomethyl group. In reactions such as nucleophilic substitution, the stability of the transition state is paramount. Electron-withdrawing groups tend to destabilize the electron-rich transition state of an S(_N)2 reaction, thereby decreasing the reaction rate. Conversely, electron-donating groups can accelerate such reactions.
To qualitatively assess the reactivity of this compound, we can compare the electronic properties of its substituents to those of other substituted benzyl bromides for which computational and experimental data are available.
Table 1: Comparison of Substituents and Predicted Reactivity in S(_N)2 Reactions
| Compound | Substituents | Predicted Relative Reactivity | Rationale |
| Benzyl bromide | None | High | Baseline reactivity with no electronic perturbation. |
| 4-Nitrobenzyl bromide | -NO(_2) (Strongly electron-withdrawing) | Low | The potent electron-withdrawing nitro group significantly destabilizes the S(_N)2 transition state. |
| 4-Methoxybenzyl bromide | -OCH(_3) (Strongly electron-donating) | Very High | The electron-donating methoxy group stabilizes the transition state, accelerating the reaction. |
| This compound | -F (ortho, meta), -Cl (para to one F) | Moderately Low | The two fluorine atoms and the chlorine atom are all electron-withdrawing through induction, which is expected to decrease the reactivity of the benzylic bromide compared to unsubstituted benzyl bromide. The cumulative effect of these halogens likely leads to a moderately deactivated system for S(_N)2 reactions. |
| 1-(Bromomethyl)-3,5-difluorobenzene | -F (meta, meta) | Low to Moderately Low | The two meta-positioned fluorine atoms exert a strong inductive electron-withdrawing effect, leading to deactivation. |
Note: The predicted reactivity is a qualitative assessment based on established principles of physical organic chemistry and findings from computational studies on similar systems.
Quantum Mechanical Insights from Analogous Systems
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into reaction mechanisms and energetics. Studies on substituted benzyl bromides have consistently shown a strong correlation between the electronic nature of the substituents and the activation energy ((\Delta G^\ddagger)) for nucleophilic substitution reactions.[1][2]
For a typical S(_N)2 reaction, the calculated activation barrier is influenced by the electrostatic potential at the benzylic carbon and the stability of the pentavalent transition state. For this compound, the electron-withdrawing fluorine and chlorine atoms are expected to create a more electrophilic benzylic carbon. However, they also destabilize the developing negative charge on the bromine atom in the transition state, leading to an overall higher predicted activation barrier compared to unsubstituted benzyl bromide.
Visualizing a Computational Workflow
The following diagram illustrates a typical workflow for the quantum mechanical investigation of the reactivity of a substituted benzyl bromide.
References
Benchmarking a Novel Building Block: A Comparative Analysis of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene Against Established Pharmacophores
In the landscape of drug discovery and development, the strategic design and selection of molecular building blocks are paramount to the successful identification of novel therapeutic agents. This guide provides a comparative analysis of the novel compound 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene against two well-established pharmacophores: the fundamental Benzyl Bromide and the clinically relevant kinase inhibitor, Gefitinib. This objective comparison, supported by experimental data and protocols, aims to elucidate the potential of this new chemical entity for researchers, scientists, and drug development professionals.
Due to the novelty of this compound, direct biological data is not extensively available. Therefore, for the purpose of this guide, we will utilize data from its close structural analog, 2-(Bromomethyl)-1,3-difluorobenzene, to infer its potential activity profile. This compound shares the key pharmacophoric elements of a bromomethyl group and a difluorinated benzene ring.
Physicochemical and Cytotoxic Profile Comparison
A fundamental aspect of a pharmacophore's potential is its physicochemical properties and its effect on cell viability. The following table summarizes key descriptors and in vitro cytotoxicity data for 2-(Bromomethyl)-1,3-difluorobenzene and the selected reference pharmacophores against the A549 (non-small cell lung cancer) and MCF-7 (breast cancer) cell lines.
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | IC50 (µM) - A549 | IC50 (µM) - MCF-7 |
| 2-(Bromomethyl)-1,3-difluorobenzene | 207.02 | ~2.5 | Data Not Available | Data Not Available | |
| Benzyl Bromide | 171.04 | 2.33 | Data Not Available | Data Not Available | |
| Gefitinib | 446.90 | 3.2 | 5.0 - 31.0[1][2] | >100 |
Note: IC50 values can vary between studies depending on the experimental conditions.
The difluoro-substitution in 2-(Bromomethyl)-1,3-difluorobenzene increases its molecular weight and is predicted to slightly increase its lipophilicity (LogP) compared to the parent Benzyl Bromide. While specific cytotoxicity data for 2-(Bromomethyl)-1,3-difluorobenzene is not yet published, the presence of the reactive bromomethyl group suggests potential for alkylating biological macromolecules, which could translate to cytotoxic activity. For comparison, Gefitinib, a larger and more complex molecule, exhibits potent cytotoxicity against the A549 cell line, which is known to be sensitive to EGFR inhibitors, but is significantly less potent against the MCF-7 cell line.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the comparative data, detailed experimental methodologies for key assays are provided below.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
1. Cell Culture and Seeding:
- Culture A549 or MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound in DMSO.
- Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.
- Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration.
- Determine the IC50 value using non-linear regression analysis.
Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay
This protocol describes an in vitro assay to measure the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity.
1. Reagents and Materials:
- Recombinant human EGFR kinase domain.
- Poly(Glu, Tyr) 4:1 as a substrate.
- ATP.
- Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
- Test compound and a known inhibitor (e.g., Gefitinib).
- ADP-Glo™ Kinase Assay kit (Promega) or similar.
2. Assay Procedure:
- Prepare a reaction mixture containing the EGFR enzyme and the test compound at various concentrations in the kinase buffer.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based signal.
3. Data Analysis:
- Calculate the percentage of kinase inhibition relative to a no-inhibitor control.
- Plot the percentage of inhibition against the log of the compound concentration.
- Determine the IC50 value using non-linear regression analysis.
Potential Mechanism of Action: Targeting Receptor Tyrosine Kinase Signaling
Given the structural similarities of halogenated benzyl derivatives to moieties found in known kinase inhibitors, a plausible mechanism of action for this compound could involve the modulation of signaling pathways regulated by Receptor Tyrosine Kinases (RTKs). The reactive bromomethyl group could potentially form a covalent bond with nucleophilic residues in the ATP-binding pocket of a kinase, leading to irreversible inhibition.
Below is a generalized workflow for screening a compound for its potential as a kinase inhibitor.
Caption: A logical workflow for the initial screening of a novel compound as a potential kinase inhibitor.
The following diagram illustrates a simplified Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for anti-cancer drugs.
Caption: Overview of a typical RTK signaling cascade initiated by growth factor binding.
References
Safety Operating Guide
Proper Disposal Procedures for 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene as a hazardous chemical waste. Due to its halogenated aromatic structure, it is presumed to be corrosive, an irritant, and environmentally hazardous. Follow all institutional and local regulations for the disposal of hazardous materials.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling halogenated organic compounds and data extrapolated from structurally similar molecules.
Hazard Identification and Safety Data
| Hazard Category | GHS Pictogram | Hazard Statement (H-Code) | Precautionary Statement (P-Code) - Disposal |
| Skin Corrosion/Irritation | Corrosion | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Damage/Irritation | Corrosion | H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Toxicity (Oral, Inhalation, Dermal) | Skull and Crossbones | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled (assumed). | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. |
| Hazardous to the Aquatic Environment | Environment | H411: Toxic to aquatic life with long lasting effects (assumed). | P273: Avoid release to the environment. |
Note: The GHS pictograms and hazard statements are based on data from structurally similar halogenated aromatic compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocol for Disposal
The proper disposal of this compound is a critical final step in any experimental workflow. The following protocol outlines the necessary steps to ensure safety and regulatory compliance.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, closed-toe shoes, and safety glasses or goggles.
-
Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
All handling of this compound and its waste must be conducted in a certified chemical fume hood.
2. Waste Segregation and Collection:
-
Crucially, halogenated organic waste must be collected separately from non-halogenated waste. [1]
-
Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[1]
-
The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure screw cap.
-
The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
3. Disposal Procedure:
-
Pure Compound and Concentrated Solutions:
-
Carefully transfer any remaining pure compound or concentrated solutions into the designated "Halogenated Organic Waste" container.
-
Avoid overfilling the container; a general rule is to not exceed 80% capacity.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent paper, should be placed in a separate, clearly labeled solid hazardous waste container.
-
-
Glassware Decontamination:
-
Rinse all contaminated glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) under a fume hood.
-
The solvent rinsate must be collected and added to the "Halogenated Organic Waste" container.[1] Do not dispose of the rinsate down the drain.
-
4. Storage and Final Disposal:
-
Securely close the waste container and store it in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Figure 1. Disposal Workflow
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining a compliant laboratory environment.
References
Personal protective equipment for handling 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
Essential Safety and Handling Guide for 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a halogenated aromatic compound. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification: this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H332: Harmful if inhaled.[2]
The associated GHS pictogram is GHS07, indicating it is an irritant.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face | Chemical safety goggles and a face shield.[3] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[3][4] | Prevents skin contact, which can lead to irritation or burns. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3][4] | Minimizes inhalation of vapors, which can cause respiratory tract irritation. |
Operational Plan for Handling
All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize exposure.[3]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] All necessary PPE should be inspected and worn correctly.
-
Aliquotting and Weighing: Conduct all transfers, weighing, and dilutions within a chemical fume hood to control vapor inhalation.
-
Performing the Reaction: Carry out all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][5] Decontaminate the work area and any equipment used.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3] Use a designated, properly labeled hazardous waste container.
-
Container Management: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Decontamination of Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[3]
-
Final Disposal: Dispose of the hazardous waste container through your institution's established hazardous waste disposal program.[1][5][6]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

